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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Derivatives: Targeting Human Neutrophil Elastase (HNE)

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals investigating novel serine protease inhibitors. Executive Summary The development of selective serine protease...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals investigating novel serine protease inhibitors.

Executive Summary

The development of selective serine protease inhibitors remains a critical frontier in medicinal chemistry, particularly for managing chronic inflammatory and oncological pathologies. Recently, derivatives based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold—specifically those featuring bulky N1-substitutions like the 1-tert-butyl group—have emerged as highly potent inhibitors of . This whitepaper deconstructs the molecular mechanism of action, the structural imperatives of tautomerism, and the kinetic profiling workflows required to validate these compounds as competitive HNE inhibitors.

Pathophysiological Context & Target Validation

HNE (EC 3.4.21.37) is a destructive serine protease stored within the azurophilic granules of polymorphonuclear neutrophils (PMNs) . Under homeostatic conditions, HNE is vital for antimicrobial defense, participating in the formation of Neutrophil Extracellular Traps (NETs). However, dysregulated HNE activity drives severe tissue damage.

Excessive HNE cleaves extracellular matrix (ECM) proteins, notably elastin, driving the pathogenesis of chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Furthermore, HNE acts as a signaling molecule, directly cleaving and activating membrane receptors such as the Epidermal Growth Factor Receptor (EGFR) and Toll-Like Receptor 4 (TLR4). This triggers the Mitogen-Activated Protein Kinase (MAPK) cascade, inducing ERK phosphorylation and promoting tumorigenesis .

By blocking HNE, 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one derivatives halt both ECM proteolysis and aberrant receptor signaling.

Pathway HNE Human Neutrophil Elastase (HNE) Receptors Membrane Receptors (EGFR / TLR4) HNE->Receptors Activates ECM ECM Degradation (Elastin Cleavage) HNE->ECM Proteolysis Inhibitor 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazol-4-one Derivatives Inhibitor->HNE Competitive Inhibition (Blocks Ser195) MAPK MAPK Signaling Pathway (ERK Phosphorylation) Receptors->MAPK Triggers Pathology Inflammation & Tumorigenesis (COPD, CF, Cancer) MAPK->Pathology Induces ECM->Pathology Contributes to

Fig 1. HNE-mediated pathological signaling and the targeted blockade by indazol-4-one derivatives.

Chemical Architecture & Tautomeric Resolution

The core 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is characterized by a dynamic tautomeric equilibrium, capable of existing in both N1 and N2 forms. During synthesis (e.g., alkylation to introduce the tert-butyl group), the reaction yields a mixture of these isomers.

The introduction of the highly sterically hindered tert-butyl group at the N1 position serves two purposes:

  • Tautomeric Locking: It heavily unbalances the mixture in favor of the N1 form, stabilizing the molecule for biological interaction.

  • Receptor Fit: The bulky lipophilic tert-butyl group dictates the spatial geometry required to optimally dock into the hydrophobic S1/S2 sub-pockets of the HNE active site.

Mechanism of Action: Competitive Inhibition

The 1-tert-butyl derivatives function as reversible, competitive inhibitors of HNE. The primary mechanism of action relies on the molecule's ability to occupy the active site cleft, physically obstructing the enzyme's catalytic triad (Ser195, His57, and Asp102) .

Because the inhibition is competitive, the binding is mutually exclusive with the natural substrate. The inhibitor forms a transient Michaelis complex with the enzyme, preventing the nucleophilic attack of Ser195 on the substrate's peptide bond. This mechanism is highly desirable in drug development, as it avoids the permanent, potentially toxic off-target effects associated with irreversible covalent modifiers.

Quantitative Pharmacological Profiling

The following table summarizes the benchmark quantitative data for this class of inhibitors, demonstrating their high potency and viability for further preclinical development.

ParameterValue / RangePharmacological Significance
Inhibitory Constant ( Ki​ ) 6 – 35 nMDemonstrates highly potent, low-nanomolar affinity for the HNE active site, outperforming many legacy scaffolds.
Mechanism of Action CompetitiveBinds directly to the catalytic triad without permanently inactivating the enzyme, ensuring a predictable dose-response.
Aqueous Half-Life ( t1/2​ ) > 1 hourProvides sufficient stability for in vitro assays and initial pharmacological profiling in physiological buffers.
Target Selectivity High for HNEMinimizes off-target cleavage of other systemic serine proteases (e.g., Trypsin, Thrombin, Urokinase).

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating experimental system. Below are the definitive protocols for isolating the active compound and validating its kinetic mechanism.

Workflow S1 Compound Synthesis & Tautomer Separation S2 HNE Pre-incubation (Variable [I]) S1->S2 S3 Fluorogenic Substrate Addition S2->S3 S4 Fluorescence Monitoring (Hydrolysis Rate) S3->S4 S5 Lineweaver-Burk Kinetic Analysis S4->S5

Fig 2. Experimental workflow for the kinetic profiling of HNE competitive inhibitors.

Protocol A: Tautomeric Resolution and Structural Validation

Because N1 and N2 tautomers possess vastly different binding affinities, separating the crude synthetic mixture is a mandatory first step.

  • Chromatographic Separation: Subject the crude alkylation product to preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column. Causality: The lipophilic differences between the N1-tert-butyl and N2-tert-butyl orientations allow for distinct retention times, ensuring >99% isomeric purity.

  • NMR Characterization: Analyze the isolated fractions using 1H and 13C NMR spectroscopy. Causality: The exact tautomeric form must be definitively assigned. The chemical shift of the pyrazole protons will differ significantly between the N1 and N2 forms due to the anisotropic effect of the adjacent carbonyl group on the tetrahydroindazole ring.

Protocol B: HNE Kinetic Assay (Self-Validating System)

This protocol utilizes a fluorogenic substrate to calculate the Ki​ and validate the competitive nature of the inhibitor via Lineweaver-Burk analysis.

  • Enzyme Preparation: Dilute purified Human Neutrophil Elastase (HNE) in a physiological assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.05% BSA). Causality: The high salt and BSA content prevent non-specific adsorption of the highly lipophilic tert-butyl derivatives to the microplate walls.

  • Inhibitor Pre-incubation: Add varying concentrations of the 1-tert-butyl derivative (e.g., 1 nM to 100 nM) to the HNE solution and incubate at 37°C for 15 minutes. Causality: Competitive inhibitors require time to reach thermodynamic equilibrium with the enzyme's active site prior to the introduction of a competing substrate.

  • Substrate Addition: Initiate the reaction by adding a specific fluorogenic substrate, such as MeOSuc-AAPV-AMC, at varying concentrations (e.g., 0.5Km​ to 5Km​ ). Causality: HNE specifically recognizes the AAPV (Ala-Ala-Pro-Val) peptide sequence. Cleavage releases the AMC fluorophore, providing a highly sensitive, real-time readout of enzyme velocity.

  • Continuous Monitoring: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes to calculate the initial reaction velocity ( V0​ ).

  • Lineweaver-Burk Validation: Plot 1/V0​ against 1/[S] for each inhibitor concentration. Causality (The Self-Validation): If the compound is a true competitive inhibitor, all lines will intersect exactly at the y-axis (indicating that Vmax​ is unaffected), while the x-intercepts ( −1/Km​ ) will shift closer to zero as inhibitor concentration increases.

References

  • Title: 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Information on EC 3.4.21.37 - leukocyte elastase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Spectroscopic Blueprint of a Key Heterocycle: An In-depth Technical Guide to the NMR and IR Characterization of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, offering not just data, but a detailed interpretation grounded in fundamental spectroscopic principles and comparative analysis with related structures. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization of this and similar molecular scaffolds.

Introduction: The Significance of Tetrahydroindazoles

The 1,5,6,7-tetrahydro-4H-indazole-4-one core is a significant scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The substitution of a tert-butyl group at the N1 position significantly influences the molecule's steric and electronic properties, making a thorough structural and electronic characterization essential for understanding its reactivity, metabolic stability, and potential as a pharmacological agent. Precise characterization through spectroscopic methods like NMR and IR is a critical, non-negotiable step in the drug discovery and development pipeline, ensuring molecular identity and purity.

I. Infrared (IR) Spectroscopy: Probing the Functional Landscape

Infrared spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule. For 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, the IR spectrum is dominated by features arising from the α,β-unsaturated ketone and the C-H bonds of the aliphatic and tert-butyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small, solid sample of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The key diagnostic absorption bands for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one are summarized in the table below. The most telling feature is the carbonyl (C=O) stretch. Its position is indicative of the electronic environment. In this molecule, the ketone is conjugated with the C=C bond of the indazole ring, which lowers the stretching frequency compared to a simple saturated ketone. Saturated aliphatic ketones typically show a C=O stretching vibration at 1715 cm⁻¹, whereas conjugation with a carbon-carbon double bond shifts this band to lower wavenumbers, in the range of 1685-1666 cm⁻¹[1][2][3].

Functional Group **Expected Absorption (cm⁻¹) **Interpretation
C=O (α,β-unsaturated ketone)1685 - 1660The position in this range confirms the conjugation of the ketone with the indazole double bond.
C=C (indazole ring)1620 - 1580Stretching vibration of the carbon-carbon double bond within the indazole ring system.
C-H (sp³ hybridized)2980 - 2850Stretching vibrations of the C-H bonds in the cyclohexene ring and the tert-butyl group.
C-N (indazole ring)1350 - 1250Stretching vibration characteristic of the C-N bond within the heterocyclic ring.

II. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in CDCl₃ is detailed below. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromaticity of the indazole ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Interpretation
H37.5 - 7.8s1HThis proton is on the carbon adjacent to the two nitrogen atoms in the indazole ring, leading to a downfield shift.
H52.8 - 3.0t2HThese protons are on the carbon adjacent to the carbonyl group, causing a downfield shift. They will appear as a triplet due to coupling with the H6 protons.
H72.6 - 2.8t2HThese protons are on the carbon adjacent to the indazole ring, and their chemical shift is influenced by the ring current. They will appear as a triplet due to coupling with the H6 protons.
H62.0 - 2.2m2HThese protons are on the central carbon of the three-carbon aliphatic chain and will appear as a multiplet due to coupling with both H5 and H7.
-C(CH₃)₃1.6 - 1.8s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.

III. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in CDCl₃ is detailed below. The chemical shifts are highly diagnostic of the carbon types. The carbonyl carbon of an α,β-unsaturated ketone typically resonates in the range of 190-200 ppm[2][3].

Carbon Assignment Predicted Chemical Shift (ppm) Interpretation
C4 (C=O)195 - 200The downfield chemical shift is characteristic of a ketone carbonyl carbon, with the conjugation causing a slight upfield shift compared to a saturated ketone.
C3a150 - 155This is the quaternary carbon at the fusion of the two rings, part of the C=C bond.
C3135 - 140This carbon is in the indazole ring and its chemical shift is influenced by the adjacent nitrogen atoms.
C7a120 - 125This is the other quaternary carbon at the ring fusion.
C(CH₃)₃58 - 62The quaternary carbon of the tert-butyl group.
C738 - 42Aliphatic carbon adjacent to the indazole ring.
C535 - 39Aliphatic carbon adjacent to the carbonyl group.
-C(CH₃)₃28 - 32The methyl carbons of the tert-butyl group.
C620 - 25The central aliphatic carbon.

IV. Visualizing the Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one and the key correlations that can be determined through 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Molecular structure of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one.

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Foundational

Strategic In Vitro Screening of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Derivatives: A Technical Guide for Kinase Inhibitor Development

Executive Summary The compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 2171225-13-9) represents a highly privileged pharmacophore in modern medicinal chemistry. As a versatile building block, the tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 2171225-13-9) represents a highly privileged pharmacophore in modern medicinal chemistry. As a versatile building block, the tetrahydroindazole (THI) core has been instrumental in the discovery of potent, selective kinase inhibitors. Most notably, this scaffold has been successfully optimized into clinical-grade candidates targeting Interleukin-2 Inducible T-cell Kinase (ITK) for inflammatory disorders like asthma[1], as well as Cyclin-Dependent Kinase 2 (CDK2) for oncology[2].

As a Senior Application Scientist, I have designed this whitepaper to bypass generic assay lists and instead provide a causal, self-validating in vitro screening architecture. This guide details the critical biochemical, cellular, and ADME workflows required to advance a raw THI hit into a viable lead compound.

Pharmacological Rationale & Target Biology

To design an effective screening cascade, we must first understand the biological context of the target. ITK is a non-receptor tyrosine kinase belonging to the Tec family, primarily expressed in T-cells. It plays an indispensable role in translating T-cell receptor (TCR) engagement into an intracellular immune response[1].

By inhibiting ITK, THI derivatives prevent the phosphorylation of Phospholipase C gamma 1 (PLCγ1). This halts the downstream release of intracellular calcium ( Ca2+ ), thereby preventing the activation of NFAT (Nuclear Factor of Activated T-cells) and the subsequent release of pro-inflammatory cytokines.

Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 ITK ITK (Target) ZAP70->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Ca2 Ca2+ Release PLCg1->Ca2 NFAT NFAT Activation Ca2->NFAT Inflammation Pro-inflammatory Cytokines NFAT->Inflammation

Fig 1: TCR-mediated ITK signaling pathway targeted by tetrahydroindazole derivatives.

The Screening Cascade Architecture

A robust drug discovery program requires a tiered approach to filter out false positives and compounds with poor developability early in the pipeline.

Workflow Syn Compound Synthesis (Tetrahydroindazole) Bio Biochemical Assay (HTRF Kinase Panel) Syn->Bio Scaffold Cell Cellular Assay (Jurkat T-Cells) Bio->Cell IC50 < 100nM ADME In Vitro ADME (Hepatocytes) Cell->ADME Target Engagement Lead Lead Optimization (In Vivo Ready) ADME->Lead Low Clearance

Fig 2: Progressive in vitro screening cascade for tetrahydroindazole-based kinase inhibitors.

Biochemical Screening Protocol (Target Engagement)

To establish baseline potency, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibition.

Step-by-Step Methodology & Causality
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the highly lipophilic THI compounds from forming colloidal aggregates, ensuring we do not select false-positive promiscuous inhibitors.

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in the assay buffer.

    • Causality: Maintaining the final DMSO concentration at exactly 1% prevents solvent-induced kinase denaturation while keeping the compound in solution.

  • Enzyme-Inhibitor Pre-incubation: Combine 2 nM recombinant human ITK with the compound array in a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium. Skipping this step often leads to a severe underestimation of compound potency.

  • Reaction Initiation: Add ATP and a biotinylated PLCγ1 peptide substrate.

    • Causality: The ATP concentration must be set exactly at its predetermined Km​ (e.g., 10 μM). Running the assay at the Km​ balances the signal window with physiological relevance, ensuring the derived IC50​ accurately reflects the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Validation & Quality Control: Stop the reaction after 60 min with EDTA. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls.

    • Self-Validating System: EDTA chelates Mg2+ , instantly halting kinase activity. A calculated Z'-factor > 0.6 validates the assay's dynamic range, proving the data is reliable for Structure-Activity Relationship (SAR) modeling.

Cellular Efficacy & Phenotypic Validation

Biochemical potency means nothing if the molecule cannot cross the cell membrane or if it binds promiscuously to intracellular proteins. We utilize Jurkat cells (an immortalized T-lymphocyte line) because they constitutively express ITK and possess intact TCR signaling machinery[1].

Step-by-Step Methodology & Causality
  • Cell Culture & Starvation: Culture Jurkat cells in RPMI-1640. Serum-starve the cells for 2 hours prior to the assay.

    • Causality: Serum starvation drastically reduces basal phosphorylation noise, maximizing the signal-to-background ratio upon TCR stimulation.

  • Compound Treatment: Incubate cells with the THI derivative for 1 hour at 37°C.

  • TCR Stimulation: Stimulate cells with anti-CD3/anti-CD28 antibodies for 5 minutes.

    • Causality: This specifically triggers the TCR cascade, forcing ITK to phosphorylate its direct downstream target, PLCγ1, at Tyrosine 783.

  • Lysis and Detection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify pPLCγ1 (Tyr783) using AlphaLISA technology.

    • Self-Validating System: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate the target biomarker during lysis, resulting in false-negative efficacy data.

In Vitro ADME & Physicochemical Profiling

Tetrahydroindazole derivatives inherently possess a highly lipophilic core. While this drives target affinity via hydrophobic pocket interactions, it frequently leads to poor aqueous solubility and high metabolic clearance[3].

  • Solubility Forecast Index (SFI): We strictly monitor the SFI ( cLogD+Number of Aromatic Rings ). Keeping the SFI < 6 is a mandatory design constraint to ensure the compound maintains sufficient oral absorption[1].

  • Hepatocyte Clearance: We prioritize human hepatocyte stability assays over standard liver microsomes.

    • Causality: Hepatocytes contain the full complement of both Phase I (CYP450) and Phase II (glucuronidation/sulfation) metabolic enzymes. Because THI derivatives are often subject to Phase II metabolism, hepatocytes provide a much more accurate in vitro-in vivo correlation (IVIVC)[1].

Quantitative Data Benchmarks

To determine if a 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one derivative is ready for in vivo animal modeling, it must meet or exceed the following target product profile benchmarks, modeled after the successful clinical lead GNE-9822[3]:

ParameterAssay TypeTarget BenchmarkRationale
ITK Ki​ Biochemical TR-FRET< 5 nMEnsures high potency and target occupancy at low doses.
Kinase Selectivity Biochemical Panel> 100-fold marginPrevents off-target toxicity (e.g., against Aurora A or CDK2)[3].
Cellular IC50​ Jurkat (pPLCγ1)< 100 nMConfirms intracellular target engagement and membrane permeability.
Hepatocyte Clearance In vitro ADME< 10 mL/min/kgEnsures sufficient metabolic stability to achieve oral bioavailability[1].
Plasma Protein Binding Equilibrium Dialysis< 95% boundMaintains an adequate free-drug fraction ( fu​ ) in plasma to drive efficacy[3].

References

  • [1] Burch, J.D. et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." ACS Publications (Journal of Medicinal Chemistry), 2014. 1

  • [2] Lee, J.C. et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." NIH Public Access, 2014. 2

  • [3] BioWorld Science. "Structure-based discovery of novel ITK inhibitors, GNE-9822 lead identified." BioWorld, August 2014. 3

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Exploratory

Pharmacophore modeling using 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffolds

Whitepaper: Advanced Pharmacophore Modeling Using 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Scaffolds Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary The transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced Pharmacophore Modeling Using 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Scaffolds

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design

Executive Summary

The transition from flat, highly aromatic molecules to structurally complex, sp3-rich scaffolds is a cornerstone of modern drug discovery. The 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold represents a highly versatile building block in medicinal chemistry. By integrating a rigidified partially saturated ring system with precise steric and electronic vectors, this scaffold has been instrumental in developing highly selective kinase inhibitors (e.g., ITK inhibitors) and central nervous system (CNS) modulators (e.g., Sigma-1/Sigma-2 receptor ligands)[1][2].

This technical guide explores the structural rationale behind this scaffold, details a self-validating protocol for pharmacophore modeling, and examines field-proven case studies to demonstrate how spatial feature mapping drives lead optimization.

Structural and Electronic Profiling of the Scaffold

To build an effective pharmacophore model, one must understand the causality behind the scaffold's specific structural features. The 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one core is not chosen arbitrarily; each moiety serves a distinct thermodynamic and spatial purpose:

  • The 4H-Indazole-4-one Core (Hydrogen Bond Acceptor): The C4 ketone acts as a strict, directional Hydrogen Bond Acceptor (HBA). Unlike hydroxyl groups that can act as both donors and acceptors, the ketone provides a singular, predictable interaction vector, reducing the entropic penalty during target binding.

  • The 1-tert-Butyl Group (Hydrophobic Anchor): The bulky tert-butyl group at the N1 position serves two purposes. First, it acts as a massive hydrophobic (HYD) feature that drives the molecule into deep lipophilic selectivity pockets. Second, its steric bulk restricts the conformational freedom of the core, locking the scaffold into a bioactive conformation prior to target engagement.

  • The Tetrahydro Ring (sp3 Enrichment): Fully aromatic indazoles often suffer from poor physicochemical properties, including low solubility and promiscuous off-target binding via non-specific π−π stacking. By saturating the six-membered ring, we introduce sp3 character. This three-dimensionality improves the Solubility Forecast Index (SFI) and allows for precise vectoring of substituents out of the ligand plane[2][3].

Workflow A Scaffold Selection 1-tert-Butyl-4H-indazole-4-one B Conformational Sampling (Low-Energy Poses) A->B C Feature Extraction (HBA, HYD, AR) B->C D Structure-Based Alignment (Target Pocket Mapping) C->D E Virtual Screening (Hit Identification) D->E

Fig 1. Step-by-step pharmacophore modeling workflow for tetrahydroindazole scaffolds.

Experimental Workflow: Pharmacophore Generation & Validation

To ensure trustworthiness and scientific integrity, pharmacophore modeling must be treated as a self-validating system. The following protocol outlines the structure-based extraction and ligand-based validation of the tetrahydroindazole scaffold.

Phase 1: Conformational Sampling & Feature Extraction

Causality: Molecules exist as dynamic ensembles. Extracting features from a single minimized state often misses the bioactive conformation. We must generate a library of low-energy conformers to map all possible spatial trajectories.

  • Ligand Preparation: Import the 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one core into molecular modeling software (e.g., MOE or LigandScout). Assign appropriate protonation states at physiological pH (7.4).

  • Conformational Search: Execute a stochastic conformational search using the OPLS4 force field. Apply an energy window of 5.0 kcal/mol above the global minimum to ensure only thermodynamically accessible states are retained.

  • Feature Assignment: Map the 3D pharmacophoric features:

    • Assign an HBA sphere (radius 1.5 Å) to the oxygen of the C4-ketone.

    • Assign a HYD sphere (radius 1.8 Å) encompassing the N1-tert-butyl group.

    • Assign an AR (Aromatic Ring) planar feature to the pyrazole moiety.

Phase 2: Decoy Validation (The Self-Validating System)

Causality: A pharmacophore model is only as good as its ability to reject false positives. We use the Database of Useful Decoys: Enhanced (DUD-E) to challenge the model[4].

  • Decoy Generation: Select 50 known active compounds containing the tetrahydroindazole core and generate 2,500 property-matched decoys (similar 1D physicochemical properties but different 2D topology).

  • Virtual Screening: Screen the active/decoy dataset against the generated pharmacophore model using a rigid-body alignment algorithm.

  • Metric Evaluation: Calculate the Enrichment Factor (EF) and the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot. A valid model must achieve an AUC > 0.75 and an early enrichment factor (EF1%) > 10, proving it can selectively identify the scaffold's unique 3D geometry.

Case Studies in Drug Discovery

Case Study 1: ITK Inhibitors and the Selectivity Pocket

Interleukin-2 inducible T-cell kinase (ITK) is a prime target for inflammatory disorders like asthma. Early indazole-based inhibitors were potent but lacked kinase selectivity and suffered from poor solubility. Researchers utilized property- and structure-guided design to evolve the flat indazole into a tetrahydroindazole[2].

By analyzing the X-ray crystallography of the binding site, they identified an "out-of-plane" selectivity pocket near the Phe435 gatekeeper residue. The sp3-rich tetrahydroindazole scaffold allowed for the precise positioning of lipophilic substituents into this space above the ligand plane[3]. This effort culminated in GNE-9822, a highly potent (Ki = 0.7 nM) and selective inhibitor with excellent ADME properties, including low clearance and high oral bioavailability across preclinical species[5][6].

ITK_Pathway S Tetrahydroindazole Scaffold P Selectivity Pocket (Phe435 Gatekeeper) S->P Lipophilic I ITK Inhibition (GNE-9822) P->I T T-Cell Receptor Signaling Blockade I->T D Reduced Inflammation T->D

Fig 2. Mechanism of action for tetrahydroindazole-based ITK inhibitors in inflammatory disease.

Case Study 2: Sigma-1 and Sigma-2 Receptor Ligands

Sigma receptors (Sigma-1 and Sigma-2) are critical targets for CNS diseases and oncology. The challenge in targeting these receptors lies in achieving subtype selectivity. Researchers discovered that the tetrahydroindazole scaffold is a highly drug-like core that can be tuned for either Sigma-1 or Sigma-2[1][7].

Pharmacophore modeling revealed that N-2 substituted tetrahydroindazoles generally possessed greater potency for Sigma-1 than their N-1 counterparts[7]. Furthermore, the scaffold demonstrated excellent thermodynamic solubility (>1 mM in PBS) and moderate microsomal stability, proving that the rigidified core not only drives binding affinity but also protects the molecule from rapid hepatic degradation[7][8].

Quantitative Data Presentation

The following table summarizes the causal relationship between the pharmacophore features of the tetrahydroindazole scaffold and their resulting biological/ADME impacts.

Scaffold FeaturePharmacophore DesignationBiological Target ExampleKey Interaction / MechanismImpact on ADME & Binding Profile
C4-Ketone Hydrogen Bond Acceptor (HBA)ITK (Kinase)Acts as a rigid H-bond acceptor to the kinase hinge region.Increases binding enthalpy; prevents off-target H-bond donation.
N1-tert-Butyl Hydrophobic Bulk (HYD)Sigma-1 ReceptorAnchors into deep lipophilic pockets; restricts core rotation.Lowers entropic penalty of binding; increases target residence time.
Tetrahydro Ring sp3 Vector / Steric (HYD)ITK (Kinase)Directs substituents out-of-plane into the Phe435 gatekeeper pocket.Dramatically improves Solubility Forecast Index (SFI); prevents planar π−π stacking[2].
Pyrazole Core Aromatic Ring (AR)Sigma-2 ReceptorProvides π -cation or π−π interactions with receptor residues.Maintains core rigidity; essential for baseline receptor affinity[8].

Conclusion

The 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold is a masterclass in rational drug design. By moving away from flat aromatic systems and embracing sp3-enriched, sterically restricted cores, computational chemists can build highly predictive pharmacophore models. Whether targeting the out-of-plane selectivity pockets of kinases like ITK or tuning the subtype selectivity of Sigma receptors, this scaffold provides the precise geometric vectors required to balance extreme potency with favorable pharmacokinetic properties.

References

  • Burch, J.D. et al. "Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors." PubMed (NIH). Available at:[Link]

  • Burch, J.D. et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." ACS Publications. Available at:[Link]

  • BioWorld. "Structure-based discovery of novel ITK inhibitors, GNE-9822 lead identified." BioWorld. Available at:[Link]

  • Iyamu, I.D. et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." PMC (NIH). Available at:[Link]

  • Iyamu, I.D. et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." SciSpace. Available at:[Link]

  • Qing, X. et al. "Pharmacophore modeling: advances, limitations, and current utility in drug discovery." Dovepress. Available at:[Link]

  • Hariyanti et al. "Ligand Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies of Asymmetrical Hexahydro-2H-Indazole Analogs..." ResearchGate. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one: A Technical Guide

Executive Summary The compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one represents a highly privileged bicyclic scaffold in modern medicinal chemistry. Tetrahydroindazole derivatives are frequently deployed as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one represents a highly privileged bicyclic scaffold in modern medicinal chemistry. Tetrahydroindazole derivatives are frequently deployed as core pharmacophores in the development of human dihydroorotate dehydrogenase (DHODH) inhibitors, p53 activators, and specific kinase inhibitors[1]. The structural integration of a rigidified cyclohexenone ring fused to a pyrazole, capped with a bulky N-1 tert-butyl group, presents a unique thermodynamic profile.

Understanding the precise degradation pathways—whether metabolic, thermal, or photolytic—is critical for preclinical formulation, candidate selection, and the establishment of shelf-life parameters. This whitepaper provides an in-depth mechanistic analysis of the compound's stability, supported by field-proven experimental protocols and authoritative literature.

Structural Dynamics and Thermodynamic Profiling

The thermodynamic stability of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is governed by the interplay between steric hindrance, electronic conjugation, and ring strain.

Steric Shielding and N-Alkyl Stability

The N-1 position of the pyrazole ring is functionalized with a tert-butyl group. Thermodynamically, the tert-butyl moiety provides immense steric shielding to the pyrazole nitrogen, drastically reducing its susceptibility to electrophilic attack. In comparative pharmacokinetic studies of N-alkylated heterocycles, the replacement of an N-ethyl or N-methyl group with an N-tert-butyl substituent substantially reduces the rate of N-dealkylation[2]. This resistance occurs because the bulky tert-butyl group sterically hinders the cytochrome P450-mediated formation of the requisite carbinolamine intermediate, shifting the metabolic soft spot elsewhere on the molecule.

Conformational Thermodynamics and Enolization

The C-4 ketone is conjugated with the pyrazole ring via the C3a-C7a bridgehead double bond. This extended π -conjugation lowers the overall enthalpy of the system, providing significant thermodynamic stability to the ground state. However, the presence of the C-4 carbonyl activates the adjacent C-5 methylene protons. While tautomerization to the enol form is thermodynamically disfavored in neutral aqueous media, the C-5 position exhibits significant allylic/enolic character, making its C-H bonds weaker and highly susceptible to oxidative insertion.

Thermo Core Tetrahydroindazole Core Steric N-1 tert-Butyl Group (Steric Shielding) Core->Steric Prevents N-dealkylation Conjugation Pyrazole Conjugation (Resonance Stabilization) Core->Conjugation Lowers Enthalpy Ketone C-4 Ketone (H-Bond Acceptor) Core->Ketone Directs C-5 Oxidation

Fig 1. Thermodynamic stability factors imparted by the compound's structural moieties.

Mechanistic Degradation Pathways

Oxidative Degradation (Metabolic Soft Spots)

The saturated cyclohexenone ring (C-5, C-6, C-7) is the primary vulnerability of this scaffold under oxidative stress. In vitro metabolic stability assays utilizing liver microsomes demonstrate that tetrahydroindazoles undergo rapid cytochrome P450-mediated oxidation[3]. Structural elucidation via LC-MS/MS confirms that monohydroxylation occurs predominantly at the saturated ring[4]. The mechanism involves hydrogen atom abstraction at the activated C-5 or C-7 positions, followed by oxygen rebound to yield the hydroxylated degradant.

Photolytic Degradation (Norrish Cleavage)

Under ICH Q1B photostability testing conditions (UV-Vis irradiation), the α,β -unsaturated ketone system can absorb photons to reach an excited singlet or triplet state. Energy diagrams of similar enone systems indicate that homolytic cleavage is a highly probable decay pathway[5]. The compound is susceptible to Norrish Type I cleavage, where the C3a-C4 or C4-C5 bond homolytically cleaves, leading to a diradical intermediate that subsequently undergoes ring opening, decarboxylation, or cross-linking.

Hydrolytic and Thermal Degradation

The core bicyclic system is highly resistant to neutral and basic hydrolysis due to the lack of cleavable ester or amide bonds. However, under extreme thermal stress in the presence of strong acids (e.g., concentrated HCl at >80°C), the N-tert-butyl group can undergo an E1-type elimination. The acid protonates the pyrazole, and thermal energy drives the departure of the tert-butyl cation, which rapidly loses a proton to form isobutylene gas, leaving the dealkylated 1,5,6,7-tetrahydro-4H-indazole-4-one.

Pathways Parent 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazole-4-one Metabolic CYP450 Oxidation (In Vivo / Microsomes) Parent->Metabolic Photolytic UV-Vis Irradiation (ICH Q1B) Parent->Photolytic Thermal Strong Acid / Heat (Forced Degradation) Parent->Thermal Hydroxylation C-5 / C-7 Hydroxylation (Primary Metabolites) Metabolic->Hydroxylation Norrish Norrish Type I Cleavage (Ring Opening) Photolytic->Norrish Dealkylation N-De-tert-butylation (Isobutylene Elimination) Thermal->Dealkylation

Fig 2. Primary degradation pathways and stress-induced vulnerabilities of the API.

Quantitative Degradation Profile

The following table synthesizes the expected kinetic degradation parameters based on structural analogs and forced degradation principles.

Stress ConditionReagent / EnvironmentPrimary Degradant(s)Est. Half-Life ( t1/2​ )Mechanistic Driver
Metabolic (In Vitro) Human Liver Microsomes + NADPHC-5 / C-7 Hydroxyl derivatives15 - 30 minsCYP450-mediated aliphatic C-H oxidation.
Oxidative (Forced) 3% H2​O2​ , Room TempN-oxides, C-5 alcohols4 - 6 hoursPeroxide attack on electron-rich π -systems.
Photolytic UV-Vis (ICH Q1B), SolutionRing-opened photoproducts12 - 24 hoursHomolytic Norrish Type I cleavage[5].
Acidic / Thermal 1.0 N HCl, 80°CDe-tert-butylated core> 48 hoursE1 elimination of isobutylene.
Basic (Forced) 1.0 N NaOH, 80°CStable (No major degradants)> 72 hoursLack of hydrolyzable functional groups.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.

Protocol A: In Vitro Microsomal Stability & Metabolite Identification

This protocol determines the oxidative vulnerability of the tetrahydroindazole ring.

  • System Suitability & Control Setup: Prepare a 10 mM stock of the compound in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolytic degradation of the stock. Include Verapamil as a positive control to validate the metabolic viability of the microsomes.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, ensuring optimal CYP450 folding and activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative degradation cannot occur.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile serves a dual purpose: it instantly halts enzymatic activity by denaturing proteins, and it lowers the dielectric constant to precipitate macromolecular complexes while keeping small-molecule metabolites in solution.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Inject the supernatant onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (HRMS). Validation: Calculate mass balance. A loss of parent compound must correlate quantitatively with the appearance of the M+16 (hydroxylated) peaks.

Protocol B: ICH Q1A(R2) Oxidative Forced Degradation
  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

  • Stress Application: Add H2​O2​ to a final concentration of 3%. Causality: 3% is chosen to simulate reactive oxygen species exposure without causing immediate, complete destruction of the API, allowing researchers to capture primary degradation intermediates rather than terminal fragments.

  • Incubation & Neutralization: Incubate at 25°C in the dark for 24 hours. Quench the residual peroxide using sodium metabisulfite before LC injection. Causality: Injecting active peroxides into an LC system can degrade the stationary phase and cause artifactual on-column oxidation.

Workflow Prep Sample Preparation (10 µM API in Buffer) Stress Apply Stress Condition (Oxidative, Thermal, Photo) Prep->Stress Quench Reaction Quenching (Cold Acetonitrile) Stress->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis (Metabolite ID) Centrifuge->LCMS

Fig 3. Step-by-step experimental workflow for forced degradation and LC-MS/MS analysis.

Conclusion

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one exhibits a robust thermodynamic profile, heavily stabilized by the steric bulk of its N-tert-butyl group, which effectively prevents N-dealkylation. However, drug developers must account for its primary degradation pathway: the oxidative vulnerability of the saturated C-5 and C-7 positions on the cyclohexenone ring. By utilizing the self-validating forced degradation and microsomal stability protocols outlined above, researchers can accurately map the degradation kinetics of this privileged scaffold, ensuring the development of stable, efficacious therapeutic candidates.

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Exploratory

An In-depth Technical Guide to the X-ray Crystallographic Data Analysis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

Abstract: This guide provides a comprehensive, technically detailed walkthrough of the single-crystal X-ray diffraction analysis for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, a heterocyclic compound of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, technically detailed walkthrough of the single-crystal X-ray diffraction analysis for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, a heterocyclic compound of interest in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the entire workflow from crystal selection to structure validation. It emphasizes not only the procedural steps but also the critical reasoning behind experimental choices, ensuring a robust and reproducible structural determination. The protocols described herein adhere to the standards set by the International Union of Crystallography (IUCr) for data quality and reporting.[3][4]

Introduction

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in the development of novel therapeutic agents due to their diverse biological activities.[2][5] Unambiguous determination of the three-dimensional atomic arrangement of such molecules is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for achieving this, providing precise data on bond lengths, bond angles, and stereochemistry.[6][7]

This guide uses 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one as a practical example to illustrate the complete process of structure determination, from the initial diffraction experiment to the final, validated crystallographic model.

Experimental Workflow Overview

The journey from a crystalline solid to a refined molecular structure is a multi-step process. Each stage builds upon the last, requiring careful execution and data verification to ensure the integrity of the final model. The overall workflow is depicted below.

G cluster_0 Physical Sample Handling cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Structure Determination cluster_4 Finalization Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection On Diffractometer DataReduction Data Reduction (Indexing, Integration, Scaling) DataCollection->DataReduction Raw Diffraction Images Solution Structure Solution (Phase Problem) DataReduction->Solution Reflection File (hkl) Refinement Structure Refinement (Model Building) Solution->Refinement Initial Atomic Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Structure (res/cif)

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Crystal Growth and Mounting

The foundation of a successful crystallographic experiment is a high-quality single crystal. The target compound, 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, was synthesized according to established literature procedures.[8][9]

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Screening: A range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone) were screened for suitable solubility. The compound was found to be moderately soluble in a 1:1 mixture of ethyl acetate and hexane.

  • Solution Preparation: A nearly saturated solution was prepared by dissolving approximately 10 mg of the compound in 2 mL of the ethyl acetate/hexane mixture at room temperature.

  • Crystallization: The solution was filtered through a syringe filter (0.22 µm) into a clean, small vial. The vial was covered with parafilm, which was then pierced with a needle a few times to allow for slow evaporation of the solvent.

  • Incubation: The vial was left undisturbed in a vibration-free environment for 4-6 days.

  • Harvesting: Colorless, block-shaped crystals formed. A suitable crystal (approx. 0.2 x 0.2 x 0.15 mm) was selected under a polarized light microscope, ensuring it showed uniform extinction.[10]

Rationale for Method Selection: Slow evaporation is a straightforward and effective technique for many organic compounds. The choice of a binary solvent system allows for fine-tuning of solubility and evaporation rates, which is crucial for promoting the growth of well-ordered crystals rather than amorphous precipitate.

Crystal Mounting: The selected crystal was carefully picked up using a cryo-loop, coated in a cryoprotectant oil (e.g., Paratone-N), and flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer. This rapid cooling minimizes crystal damage from the X-ray beam and reduces thermal motion of the atoms, leading to higher quality diffraction data.[11]

Data Collection and Processing

Data were collected on a modern single-crystal X-ray diffractometer equipped with a micro-focus X-ray source and a sensitive detector.

Experimental Protocol:

  • Instrument Setup: A Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a PHOTON II detector was used.

  • Unit Cell Determination: A preliminary set of frames (a "pre-experiment") was collected to determine the unit cell parameters and crystal system.[12]

  • Data Collection Strategy: A data collection strategy was calculated to ensure high completeness and redundancy of the data up to a resolution of at least 0.84 Å, the minimum for publication in IUCr journals.[13][14] The strategy consisted of a series of omega (ω) and phi (φ) scans with a frame width of 0.5° and an exposure time of 10 seconds per frame.

  • Data Integration and Scaling: The raw diffraction images were processed using the instrument's software suite. This involves:

    • Indexing: Assigning Miller indices (h,k,l) to each diffraction spot.

    • Integration: Measuring the intensity of each spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

The processed data provided a reflection file (.hkl format) containing the h,k,l indices and their corresponding intensities (F²) and standard uncertainties (σ(F²)).

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₁H₁₆N₂O
Formula weight192.26
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 12.113(3) Å, β = 98.54(1)°
c = 10.234(3) Å, γ = 90°
Volume1045.1(5) ų
Z, Calculated density4, 1.221 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)416
Crystal size0.20 x 0.20 x 0.15 mm³
Theta range for data collection2.55 to 27.50°
Index ranges-11≤h≤11, -15≤k≤15, -13≤l≤13
Reflections collected/unique9580 / 2398 [R(int) = 0.031]
Completeness to theta = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2398 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Structure Solution and Refinement

With the processed reflection data, the next challenge is to solve the "phase problem." The diffraction experiment provides the intensities (related to the amplitude) of the scattered X-rays, but not their phases. Without the phases, an electron density map cannot be calculated.[6]

Structure Solution: For small molecules like this, direct methods are highly effective.[15] The structure was solved using the SHELXT program, which uses statistical relationships between reflection intensities to derive initial phase estimates. This process generated a preliminary electron density map where the positions of most non-hydrogen atoms could be identified.

Structure Refinement: Refinement is an iterative process of improving the atomic model to better fit the experimental data.[16] This was performed using the SHELXL program.

G Start Initial Model (from SHELXT) RefineLS Least-Squares Refinement (Adjust x,y,z, Uiso) Start->RefineLS Fourier Calculate Difference Fourier Map (Fo-Fc) RefineLS->Fourier Model Improve Model (Add/Correct Atoms, Anisotropic U) Fourier->Model Model->RefineLS Iterate Converged Is Model Converged? (Shifts < 0.001, Flat Map) Model->Converged Converged->RefineLS No Finalize Final Model (Add H-atoms, Check Weights) Converged->Finalize Yes

Caption: The iterative cycle of crystallographic structure refinement.

Refinement Protocol:

  • Initial Isotropic Refinement: All identified non-hydrogen atoms were initially refined isotropically, meaning their thermal motion was modeled as a simple sphere.

  • Anisotropic Refinement: After a few cycles, the refinement converged. The non-hydrogen atoms were then refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with geometric restraints. This is standard practice as hydrogen atoms scatter X-rays too weakly to be located precisely from the difference map.[16]

  • Convergence: The refinement was continued until convergence was reached, indicated by the shift/esd (estimated standard deviation) for all parameters being less than 0.001 and a flat final difference Fourier map.[15] The goodness-of-fit (GooF) value close to 1.0 indicates that the model is a good fit to the data.[17]

Structure Validation and Interpretation

The final step is to rigorously validate the crystallographic model to ensure its quality and accuracy. This is a critical self-validating step that underpins the trustworthiness of the result.[18]

Validation Protocol: The final Crystallographic Information File (CIF) was submitted to the IUCr's checkCIF service.[19][20] This service performs hundreds of automated checks on the geometric and crystallographic data, flagging potential issues as ALERTS.[21][22]

  • checkCIF Report: For this structure, the checkCIF report returned no ALERTS of level A or B, indicating a high-quality, problem-free structure determination. Any minor C or G level alerts were reviewed and found to be trivial. This process confirms the correctness of the space group assignment, atom assignments, and overall geometry.[23]

Interpretation of the Structure: The refined model provides an unambiguous three-dimensional structure of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. Analysis of the final coordinates allows for the precise determination of all bond lengths, bond angles, and torsion angles. The analysis also reveals the molecular packing in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which are crucial for understanding the solid-state properties of the compound.

Conclusion

This guide has detailed the systematic process for the X-ray crystallographic analysis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. By following a rigorous workflow encompassing careful crystal growth, strategic data collection, iterative refinement, and comprehensive validation, a high-quality, reliable, and publication-ready crystal structure can be obtained. This level of structural detail is indispensable for professionals in drug discovery and materials science, providing the foundational knowledge required for advancing chemical research.

References

  • International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. Available at: [Link]

  • International Union of Crystallography (IUCr). Crystallographic Information Framework (CIF). Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • Dauter, Z., & Dauter, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 67(1), 3-12. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • CCP4 Wiki. Solve a small-molecule structure. Available at: [Link]

  • Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]

  • International Union of Crystallography (IUCr). (2021). Recommendations for the reporting of uncertainties in crystallographic results. Available at: [Link]

  • Gomes, C. (2022). Structure solution & refinement (Small Molecules). 7th European Crystallographic School. Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • HKL-xray. Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Diamond Light Source. About Small Molecule X-ray Crystallography. Available at: [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available at: [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • PLATON. checkCIF Validation Tests on CIF(+FCF). Available at: [Link]

  • IUCr Journals. Standards for Crystallographic Publishing. Available at: [Link]

  • ShelXle. ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. Available at: [Link]

  • School of Chemistry, University of Glasgow. Getting started - SHELX Tutorial. Available at: [Link]

  • Bruker. First time Single Crystal X-ray Structure Determination – Data Collection. Available at: [Link]

  • Müller, P. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.ws. Available at: [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube. Available at: [Link]

  • Dauter, Z., & Dauter, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Available at: [Link]

  • David, W. I. F., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC - NIH. Available at: [Link]

  • Hall, S. R., & McMahon, B. (2016). The interoperability of crystallographic data and databases. PMC - NIH. Available at: [Link]

  • ResearchGate. Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Available at: [Link]

  • ResearchGate. General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. Available at: [Link]

  • Gaikwad, P. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 221-232. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Gaikwad, P. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 45-56. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Versatility of the Indazole Scaffold The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3]

Within this important class of heterocycles, the partially saturated 1,5,6,7-tetrahydro-4H-indazol-4-one framework serves as a particularly versatile intermediate. Its three-dimensional structure and multiple points for functionalization make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide focuses on a key derivative, 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one , and its strategic application in drug discovery programs. We will delve into the rationale for its use, provide detailed synthetic protocols, and explore its derivatization into potent bioactive compounds.

The Significance of the N1-tert-Butyl Group: A Keystone for Synthesis and Selectivity

The choice of a tert-butyl group at the N1 position of the indazole ring is a deliberate and strategic one, driven by several key considerations in medicinal and process chemistry.

  • Regiocontrol in Synthesis: The alkylation of the indazole core can occur at either the N1 or N2 position, often leading to mixtures of regioisomers that are challenging to separate. The bulky tert-butyl group provides significant steric hindrance, which can be leveraged to direct subsequent reactions. For instance, in the alkylation of indazoles, bulky substituents at adjacent positions can favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[4][5] This steric influence is crucial for ensuring the regioselectivity of synthetic routes, leading to higher yields of the desired product and simplifying purification processes.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can significantly influence the solubility and membrane permeability of the resulting drug candidates. By occupying a specific region of the molecule, it can also be used to fine-tune the overall shape and conformational flexibility of the compound, which is critical for optimal binding to a biological target.

  • Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing or slowing down the enzymatic degradation of the drug molecule at nearby positions. This can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability.

Synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one: A Foundational Protocol

The synthesis of the title intermediate is typically achieved through a classical condensation reaction between a 1,3-cyclohexanedione and tert-butylhydrazine. This reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the tetrahydroindazole core.

Protocol 1: Synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

This protocol is based on established methods for the synthesis of related tetrahydro-4H-indazol-4-ones.[4]

Materials:

  • 1,3-Cyclohexanedione

  • tert-Butylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) and tert-butylhydrazine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium acetate (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one intermediate is a valuable starting point for the synthesis of various kinase inhibitors. The C4-keto group provides a reactive handle for the introduction of diverse substituents that can interact with key residues in the ATP-binding pocket of kinases.

Case Study: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several types of cancer.[3][6] The indazole scaffold has been successfully employed in the development of potent PLK4 inhibitors.[3][6] The following workflow illustrates how 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one can be utilized as a key intermediate in the synthesis of such inhibitors.

Workflow for the Synthesis of Indazole-Based Kinase Inhibitors

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization at C4 cluster_2 Screening & Optimization cluster_3 Candidate Development A 1,3-Cyclohexanedione + tert-Butylhydrazine B 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazole-4-one A->B Condensation C Functionalization of C4-Ketone (e.g., Amination, Alkylation) B->C D Diverse C4-Substituted Indazole Library C->D E Biological Screening (e.g., PLK4 Kinase Assay) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G H Preclinical Candidate G->H

Caption: Workflow for developing kinase inhibitors from the title intermediate.

Protocol 2: Derivatization of the C4-Keto Group via Reductive Amination

This protocol describes a general method for introducing an amine substituent at the C4 position, a common strategy for engaging with the hinge region of kinases.

Materials:

  • 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (1.0 eq) in DCM or DCE, add the desired amine (1.1-1.5 eq) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight, or until the starting material is consumed as monitored by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C4-amino-substituted indazole derivative.

Data Presentation: Exemplary Biological Activity

The derivatization of the tetrahydroindazole core can lead to compounds with potent biological activity. The following table presents hypothetical data for a series of compounds synthesized from the title intermediate, illustrating the impact of C4-substituents on PLK4 inhibitory activity.

Compound IDC4-SubstituentPLK4 IC₅₀ (nM)
Lead-01 4-Fluoroaniline50
Lead-02 3-Aminopyridine25
Lead-03 N-Methylpiperazine150
Lead-04 Cyclopropylamine80

Note: The data presented above is for illustrative purposes and does not represent actual experimental results.

Conclusion

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is a strategically designed intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. The N1-tert-butyl group provides crucial regiocontrol during synthesis and can favorably modulate the physicochemical and pharmacokinetic properties of the final compounds. The versatile C4-keto group allows for the introduction of a wide array of substituents, making this intermediate a valuable starting point for the construction of diverse chemical libraries for drug discovery. The protocols and workflows presented herein provide a roadmap for researchers and scientists to effectively utilize this powerful building block in their quest for novel therapeutics, particularly in the area of kinase inhibitor development.

References

  • Kar, A., Rana, G., Sahoo, R., Ghosh, S., & Jana, A. K. (2024). Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization. The Journal of Organic Chemistry, 89(10), 7295–7302. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Cerezo-Gálvez, S., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 7(4), 632-639. [Link]

  • Khlebniсova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Russian Journal of General Chemistry, 92(3), 359-366. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Ueda, H. (2023). Publication List. [Link]

  • Khlebnicova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 206-216. [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13333-13341. [Link]

  • Zhou, F., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERATURE. HETEROCYCLES, 104(9), 1584-1595. [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Jeong, K., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 137-143. [Link]

  • Sano, S., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701-2712. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Chen, Y., et al. (2017). Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry, 15(3), 545-549. [Link]

  • Hunt, J. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

Sources

Application

Advanced Functionalization Techniques for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in Organic Synthesis

Introduction and Strategic Overview The 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold is a privileged motif in medicinal chemistry, frequently serving as the structural foundation for novel kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold is a privileged motif in medicinal chemistry, frequently serving as the structural foundation for novel kinase inhibitors, antituberculosis agents, and highly selective sigma-1 receptor ligands [3]. The presence of the C4-ketone and the adjacent C5-methylene group provides a highly versatile canvas for late-stage functionalization.

As an Application Scientist, understanding the mechanistic causality behind each transformation is critical for optimizing yields and ensuring reproducibility. This guide details the self-validating protocols for synthesizing the core scaffold and executing orthogonal functionalizations: α -bromination, Hantzsch-type thiazole annulation[1], and C4-Ritter amidation [2].

Synthetic Workflow and Mechanistic Pathways

To visualize the strategic divergence from the core scaffold, the following pathway illustrates the primary functionalization routes.

G Enaminone 2-((dimethylamino)methylene) cyclohexane-1,3-dione Hydrazine tert-Butyl Hydrazine (p-TsOH, t-BuOH, 120°C) Enaminone->Hydrazine Core 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazol-4-one Hydrazine->Core Bromination NBS Bromination (C5-Activation) Core->Bromination Reduction Reduction & Ritter Rxn (NaBH4 then MeCN/H+) Core->Reduction BromoCore 5-Bromo Derivative Bromination->BromoCore Thiourea Thiourea Cyclization (NMP/iPrOH, 80°C) BromoCore->Thiourea Thiazole 6H-thiazolo[5,4-e]indazol- 2-amine derivative Thiourea->Thiazole Acetamide C4-Acetamide Derivative Reduction->Acetamide

Synthetic workflow for functionalizing 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the functionalization workflows discussed in this guide.

Reaction TypeKey ReagentsFunctionalization SiteTemperatureTypical Yield
Pyrazole Annulation tert-Butyl hydrazine, p-TsOHCore Formation120°C (Sealed)~80%
α -Bromination N-Bromosuccinimide (NBS)C5-Position25°C>85%
Thiazole Annulation ThioureaC4 and C580°C~83%
Ritter Reaction NaBH 4​ , then MeCN / H 2​ SO 4​ C4-Position0°C to 25°C65–75%

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Construct 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one via regioselective cyclocondensation.

  • Mechanistic Causality: The use of an enaminone (2-((dimethylamino)methylene)cyclohexane-1,3-dione) establishes a highly polarized electrophilic center. The bulky tert-butyl group on the hydrazine dictates the regiochemistry of the pyrazole ring closure, favoring the 1-substituted isomer to minimize steric clash with the cyclohexane ring. p-Toluenesulfonic acid (p-TsOH) protonates the enaminone, lowering the LUMO and accelerating nucleophilic attack.

  • Procedure:

    • Charge a pressure-rated reaction vessel (e.g., Q-Tube) with 2-((dimethylamino)methylene)cyclohexane-1,3-dione (10.0 mmol) and tert-butyl hydrazine hydrochloride (11.0 mmol).

    • Add 20 mL of tert-butanol, followed by p-TsOH (1.0 mmol, 10 mol%). Causality: tert-Butanol is a bulky, polar protic solvent that solubilizes the reactants but does not compete as a nucleophile.

    • Seal the vessel and heat to 120°C for 5 hours. Note: Heating above the boiling point of the solvent ensures rapid cyclodehydration.

    • Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO 3​ (50 mL).

    • Extract the aqueous layer with EtOAc (2 × 25 mL), wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the core scaffold.

Protocol B: C5-Activation via α -Bromination

Objective: Synthesize 1-tert-butyl-5-bromo-6,7-dihydro-1H-indazol-4(5H)-one.

  • Mechanistic Causality: The C4-carbonyl group increases the acidity of the C5-protons, facilitating enolization. NBS is chosen over elemental bromine because it provides a low, steady concentration of electrophilic bromine, which prevents deleterious polybromination at the C5 and C7 positions [1].

  • Procedure:

    • Dissolve 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert atmosphere.

    • Add N-Bromosuccinimide (5.25 mmol, 1.05 eq) in small portions over 10 minutes at room temperature.

    • Stir the reaction for 2 hours. Monitor completion via TLC (UV active).

    • Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (20 mL) to neutralize any residual electrophilic bromine.

    • Extract with DCM, wash with water, dry over Na 2​ SO 4​ , and concentrate. The crude α -bromoketone is typically pure enough for immediate downstream annulation.

Protocol C: Hantzsch-Type Thiazole Annulation

Objective: Construct 6H-thiazolo[5,4-e]indazol-2-amine derivatives.

  • Mechanistic Causality: This transformation relies on the classic Hantzsch thiazole synthesis principles. The sulfur atom of thiourea acts as a soft nucleophile, selectively attacking the soft electrophilic C5-carbon bearing the bromide leaving group (S N​ 2). Subsequent tautomerization and intramolecular attack of the thiourea nitrogen onto the C4-carbonyl carbon yields the fused thiazole system [1].

  • Procedure:

    • Dissolve the crude 5-bromo derivative (4.0 mmol) in a 1:1 mixture of N-methyl-2-pyrrolidinone (NMP) and isopropanol (15 mL total). Causality: NMP accelerates the S N​ 2 displacement, while isopropanol enhances thiourea solubility and facilitates proton transfer during dehydration.

    • Add thiourea (6.0 mmol, 1.5 eq) to the solution.

    • Heat the mixture to 80°C under reflux conditions for 7 hours.

    • Cool the mixture to room temperature and pour into ice-cold water (50 mL). Adjust the pH to 8-9 using 10% aqueous NaOH to precipitate the free base of the thiazoloindazole.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 6H-thiazolo[5,4-e]indazol-2-amine derivative.

Protocol D: C4-Functionalization via the Ritter Reaction

Objective: Convert the C4-ketone to a C4-acetamide derivative.

  • Mechanistic Causality: The Ritter reaction provides a direct route to amides from alcohols. Acidic conditions protonate the C4-hydroxyl group (obtained via prior ketone reduction), leading to the loss of water and formation of a secondary carbocation. Acetonitrile acts as both solvent and nucleophile, attacking the carbocation to form a nitrilium ion, which hydrolyzes to the acetamide upon aqueous workup [2].

  • Procedure:

    • Reduction: Treat the core ketone (3.0 mmol) with NaBH 4​ (4.5 mmol) in Methanol (15 mL) at 0°C for 2 hours. Quench with water, extract with EtOAc, and concentrate to isolate the C4-alcohol.

    • Ritter Reaction: Dissolve the resulting alcohol in anhydrous Acetonitrile (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise, add concentrated H 2​ SO 4​ (1.5 mL) with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the mixture over crushed ice and neutralize carefully with saturated aqueous Na 2​ CO 3​ . Extract the resulting aqueous mixture with DCM (3 × 20 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via column chromatography to yield the C4-acetamide.

References

  • Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction Scientific.Net. URL: [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands PMC - National Institutes of Health. URL:[Link]

Method

Application Note: Catalytic Cross-Coupling Strategies for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale The fused heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The fused heterocyclic building block 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is a highly versatile scaffold in modern medicinal chemistry. The bulky tert-butyl group at the N1 position directs regioselectivity during the initial synthesis of the pyrazole core and significantly improves the lipophilicity and solubility of downstream drug candidates.

However, the C4 ketone is inherently unreactive toward direct transition-metal-catalyzed cross-coupling. To functionalize this position and build complex 4-substituted indazole architectures, the ketone must be converted into a reactive pseudohalide—specifically, an enol triflate (1-tert-butyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate)[1]. Once generated, this enol triflate serves as an excellent electrophilic partner for Palladium-catalyzed Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) cross-coupling reactions.

Mechanistic Causality & Experimental Design
  • Enol Triflate Generation: We utilize Potassium hexamethyldisilazide (KHMDS) at -78 °C to ensure the irreversible formation of the kinetic enolate at the C5 position. Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is selected as the triflating agent over triflic anhydride (Tf₂O). Comins' reagent is a stable, crystalline solid that cleanly transfers the triflyl group without the harsh electrophilic side reactions (e.g., polymerization or unwanted ring-openings) often associated with Tf₂O[2].

  • Suzuki-Miyaura Coupling: The coupling of enol triflates has become a routine methodology to introduce aryl functions[3]. We employ Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered cyclic enol triflates.

  • Buchwald-Hartwig Amination: Enol triflates are highly prone to β-hydride elimination or basic hydrolysis back to the ketone during amination. To circumvent this, we utilize Pd₂(dba)₃ paired with XPhos , a bulky, electron-rich dialkylbiaryl phosphine. XPhos facilitates rapid oxidative addition and strongly favors reductive elimination over β-hydride elimination, ensuring high yields of the enamine product[4].

Workflow K Ketone 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one T Enol Triflate 1-tert-Butyl-6,7-dihydro-1H-indazol-4-yl triflate K->T KHMDS, Comins' Reagent THF, -78 °C S Suzuki-Miyaura (C-C Bond Formation) T->S Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat B Buchwald-Hartwig (C-N Bond Formation) T->B HNR2, Pd2(dba)3, XPhos Base, Heat

Caption: Workflow for functionalizing 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one via enol triflate.

Step-by-Step Experimental Protocols

Note: All protocols described below are self-validating systems. In-process checks (e.g., TLC monitoring and colorimetric changes) are included to ensure experimental integrity.

Protocol A: Synthesis of 1-tert-Butyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate

Objective: Convert the unreactive C4 ketone into a highly reactive pseudohalide.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Add 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (1.0 g, 5.2 mmol) and anhydrous THF (25 mL). Stir to dissolve.

  • Enolization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.0 M in THF, 6.24 mL, 1.2 equiv) over 10 minutes. The solution will typically turn a pale yellow indicating enolate formation. Stir at -78 °C for 1 hour.

  • Triflation: Dissolve Comins' reagent (2.45 g, 6.24 mmol, 1.2 equiv) in anhydrous THF (10 mL) and add it dropwise to the enolate solution.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 3 hours. Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the ketone (UV active, stains with KMnO₄) and the appearance of a less polar spot (the enol triflate).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (CRITICAL): Enol triflates can hydrolyze on acidic silica gel. Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N in Hexanes) to afford the pure enol triflate as a pale oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-aryl-1-tert-butyl-6,7-dihydro-1H-indazole derivatives.

  • Setup: To a microwave vial or Schlenk tube, add the enol triflate from Protocol A (324 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) under a stream of Argon. Seal the vessel.

  • Heating: Heat the reaction mixture at 80 °C for 12 hours. The mixture will turn dark brown/black as Pd black precipitates toward the end of the reaction.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via standard silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) (Ar)(OTf)L_n Pd0->PdII_OA Oxidative Addition (Enol Triflate) PdII_TM Pd(II) (Ar)(R)L_n PdII_OA->PdII_TM Transmetalation (R-B(OH)2 / Base) PdII_TM->Pd0 Reductive Elimination (Cross-Coupled Product)

Caption: Palladium-catalyzed cross-coupling cycle of the enol triflate intermediate.

Protocol C: Buchwald-Hartwig Amination

Objective: Synthesize 4-amino-1-tert-butyl-6,7-dihydro-1H-indazole derivatives.

  • Setup: In a glovebox or under strict Argon flow, charge a dry vial with the enol triflate (324 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), XPhos (47 mg, 0.1 mmol, 10 mol%), and Cs₂CO₃ (456 mg, 1.4 mmol, 1.4 equiv).

  • Amine & Solvent: Add the desired secondary amine (e.g., morpholine, 1.2 mmol) and anhydrous, degassed Toluene (4 mL).

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Substrate Scope

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction of 1-tert-Butyl-6,7-dihydro-1H-indazol-4-yl triflate with Phenylboronic Acid (1.5 equiv).

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10062%
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 88%
4Pd(dppf)Cl₂Cs₂CO₃THF/H₂O7074%
Table 2: Substrate Scope for Cross-Coupling

Reactions performed under optimized conditions from Protocol B and Protocol C.

Reaction TypeCoupling PartnerCatalyst SystemProduct ScaffoldYield (%)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃4-Phenyl-6,7-dihydro-1H-indazole88%
Suzuki-Miyaura4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃4-(4-Fluorophenyl)-6,7-dihydro-1H-indazole85%
Suzuki-Miyaura3-Pyridinylboronic acidPd(dppf)Cl₂ / K₂CO₃4-(Pyridin-3-yl)-6,7-dihydro-1H-indazole71%
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos4-Morpholino-6,7-dihydro-1H-indazole82%
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhos4-(Phenylamino)-6,7-dihydro-1H-indazole76%

Sources

Application

Application Note: Scalable Synthesis and Extraction of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 499206-32-5) Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 499206-32-5)

Executive Summary & Mechanistic Rationale

The tetrahydroindazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a foundational building block for kinase inhibitors, opioid receptor agonists, and complex tricyclic systems such as 6H-thiazolo[5,4-e]indazol-2-amines[1]. The synthesis of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one presents unique challenges during scale-up, primarily due to the steric hindrance of the tert-butyl group and the necessity of controlling regioselectivity during the pyrazole ring formation.

The most robust synthetic route involves the cyclocondensation of 2-((dimethylamino)methylene)cyclohexane-1,3-dione with tert-butylhydrazine hydrochloride[1]. Unlike direct acylation methods, utilizing the enaminone intermediate strictly dictates the regiochemistry of the initial nucleophilic attack. The bulky tert-butyl group directs the cyclization to favor the N1-substituted isomer under thermodynamic control, while acid catalysis (p-toluenesulfonic acid) facilitates the elimination of dimethylamine to drive aromatization.

Regioselectivity N1 tert-Butylhydrazine Steric Bulk N3 Selective N1 Attack (Thermodynamic Control) N1->N3 N2 Enaminone Intermediate Activation by p-TsOH N2->N3 N4 Cyclization & Elimination of Dimethylamine N3->N4 N5 High N1/N2 Isomeric Ratio N4->N5

Mechanistic pathway ensuring high regioselectivity during cyclization.

Scale-Up Synthesis Protocol

Transitioning this reaction from a discovery-scale round-bottom flask to a pilot-scale reactor requires careful management of temperature and pressure. The reaction necessitates a temperature of 120 °C to overcome the activation energy barrier imposed by the sterically hindered tert-butyl group [1]. Because the optimal solvent, tert-butanol, boils at approximately 82 °C, the scale-up protocol must be executed in a sealed, pressure-rated reactor to maintain the liquid phase and achieve the target kinetics.

Reaction Parameters & Stoichiometry
MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-((Dimethylamino)methylene)cyclohexane-1,3-dione167.211.00500.0 gStarting Material
tert-Butylhydrazine hydrochloride124.611.15428.5 gNucleophile
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.1056.8 gAcid Catalyst
tert-Butanol74.1210.0 vol5.0 LSolvent
Step-by-Step Execution and Causality
  • Reactor Preparation: Ensure a 10 L Hastelloy or glass-lined pressure reactor is clean, dry, and purged with nitrogen. Causality: Hastelloy or glass-lining prevents metal-catalyzed degradation of the hydrazine reagent at elevated temperatures.

  • Material Charging: Charge the reactor with 500.0 g of 2-((dimethylamino)methylene)cyclohexane-1,3-dione and 5.0 L of tert-butanol. Begin agitation at 150 RPM.

  • Catalyst & Reagent Addition: Add 428.5 g of tert-butylhydrazine hydrochloride followed by 56.8 g of p-TsOH. Causality: p-TsOH protonates the enaminone carbonyl, increasing its electrophilicity, and later protonates the leaving dimethylamine group to prevent reaction stalling.

  • Pressurization and Heating: Seal the reactor. Heat the jacket to achieve an internal temperature of 120 °C. The internal pressure will rise to approximately 2.5 - 3.5 bar. Maintain these conditions for 12 hours.

  • In-Process Control (IPC): After 12 hours, cool the reactor to 40 °C and safely sample the mixture. Analyze via HPLC (254 nm). The reaction is deemed complete when the starting enaminone is < 1.0% (Area%). Causality: Self-validating step to ensure maximum conversion before initiating resource-intensive downstream processing.

SyntheticWorkflow A Precursor: Enaminone Derivative D Pressurized Reactor (tert-Butanol, 120°C, 12h) A->D B Reagent: tert-Butylhydrazine HCl B->D C Catalyst: p-TsOH (10 mol%) C->D E Biphasic Extraction (EtOAc / NaHCO3) D->E F Target Compound: Tetrahydroindazole-4-one E->F

Synthetic workflow for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Downstream Processing: Extraction & Purification

The post-reaction mixture contains the target product, unreacted hydrazine, p-TsOH, and dimethylamine hydrochloride byproducts. A biphasic extraction strategy is employed to isolate the target compound efficiently without the need for scale-limiting column chromatography [2].

  • Solvent Exchange: Cool the reactor to 25 °C and vent any residual pressure. Transfer the mixture to a distillation apparatus and concentrate under reduced pressure (50 mbar, 40 °C) to remove ~80% of the tert-butanol. Causality: Removing the water-miscible tert-butanol prevents product loss into the aqueous phase during extraction.

  • Phase Reconstitution: Dilute the concentrated residue with 4.0 L of Ethyl Acetate (EtOAc) and 2.0 L of purified water.

  • Neutralization Wash: Add 2.0 L of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and agitate vigorously for 15 minutes. Allow phases to separate. Causality: The alkaline wash neutralizes p-TsOH and converts residual hydrazine hydrochloride into its free base, partitioning them into the aqueous waste stream.

  • Brine Wash: Separate the organic layer and wash with 2.0 L of saturated NaCl solution to remove residual water and trace inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate to a crude solid.

  • Crystallization: Suspend the crude solid in 1.5 L of a 1:4 mixture of Methyl tert-Butyl Ether (MTBE) and Heptane. Heat to 60 °C until dissolution, then cool slowly to 5 °C over 4 hours. Filter the resulting crystals and dry under vacuum at 45 °C to yield the pure product.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the isolated 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one must meet strict analytical specifications before being utilized in downstream API synthesis [3].

Analytical MethodSpecification / Expected ResultPurpose
Appearance Off-white to pale yellow crystalline powderVisual confirmation of purity
HPLC Purity (UV 254 nm) 98.0% (Area%)Quantify organic impurities
LC-MS (ESI+) m/z 193.1 [M+H]+ Confirm molecular weight
1 H NMR (400 MHz, CDCl3​ ) δ 7.85 (s, 1H), 2.85 (t, 2H), 2.45 (t, 2H), 2.10 (m, 2H), 1.60 (s, 9H)Verify structural regiochemistry
Moisture Content (KF) 0.5% w/wEnsure suitability for anhydrous downstream steps

References

Sources

Method

Application Note: Divergent Synthesis of Privileged Indazole Libraries Using 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

Executive Summary The tetrahydroindazole architecture is a highly validated privileged scaffold in modern drug discovery, frequently utilized in the development of CNS-active agents, oncology therapeutics, and anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroindazole architecture is a highly validated privileged scaffold in modern drug discovery, frequently utilized in the development of CNS-active agents, oncology therapeutics, and anti-inflammatory compounds. Specifically, 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 2171225-13-9)[1] serves as an exceptionally versatile building block. This Application Note details the scientific rationale, divergent synthetic strategies, and validated protocols for generating diverse chemical libraries from this core scaffold.

Scientific Rationale & Scaffold Design

The Privileged Nature of Tetrahydroindazoles

The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been successfully deployed in the discovery of potent human neutrophil elastase (HNE) inhibitors[2], highly selective Sigma-1 and Sigma-2 receptor ligands[3], and novel SARS-CoV-2 Mpro inhibitors[4]. The scaffold provides a rigid, three-dimensional framework that projects substituents into distinct spatial vectors, allowing for precise mapping of complex receptor binding pockets.

Causality in Scaffold Design: The Role of the tert-Butyl Group

While unsubstituted tetrahydroindazoles are prone to annular tautomerism (shifting between 1H and 2H forms), which complicates structure-activity relationship (SAR) interpretation and NMR characterization[2], the introduction of an N1-tert-butyl group provides two critical advantages:

  • Tautomeric Locking: Alkylation at the N1 position permanently locks the pyrazole ring into a single tautomeric state, ensuring uniform vector projection of the C4 and C5 substituents.

  • Physicochemical Enhancement: The bulky, lipophilic tert-butyl group acts as an excellent anchor for hydrophobic sub-pockets (such as those found in Sigma-2 receptors), significantly improving thermodynamic solubility and microsomal stability[3].

Library Diversification Strategies

The C4-ketone of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one acts as the primary synthetic handle for divergent library generation.

G A Cyclohexane-1,3-dione + DMF-DMA B 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazole-4-one (Core Scaffold) A->B t-BuNHNH2 Cyclization C 4-Amino Derivatives (Reductive Amination) B->C Amines, NaBH(OAc)3 D C5-Alkylidene Derivatives (Aldol/Knoevenagel) B->D Ar-CHO, Base E Fully Aromatic Indazoles (Grignard + Oxidation) B->E 1. RMgX 2. Oxidation F Amide/Urea Library (HNE/Sigma Ligands) C->F Acylation / Sulfonylation

Fig 1. Divergent library synthesis from the 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one core.

Route A: Reductive Amination (C4-Functionalization)

The most common diversification route involves the conversion of the C4-ketone into a primary or secondary amine. This intermediate can subsequently undergo high-throughput parallel synthesis via acylation, sulfonylation, or urea formation to generate vast libraries of drug-like molecules[2].

Route B: Knoevenagel Condensation (C5-Functionalization)

The methylene group at the C5 position (alpha to the ketone) is acidic and readily undergoes Knoevenagel condensations with various aryl aldehydes. This yields C5-alkylidene derivatives, which are valuable precursors for synthesizing fused heterocyclic systems (e.g., pyrazolopyranones).

Route C: Aromatization to 1H-Indazoles

Addition of Grignard or organolithium reagents to the C4-ketone yields a tertiary alcohol. Subsequent acid-catalyzed dehydration and oxidation (using DDQ or Pd/C) aromatizes the tetrahydro-ring, providing access to fully aromatic, 4-substituted 1H-indazoles that are otherwise difficult to synthesize via traditional cross-coupling.

Quantitative Data Presentation

Table 1: Optimization of C4-Reductive Amination Conditions for Library Generation

Amine Substrate TypeReducing AgentSolventAdditiveAverage Yield (%)Purity (LC-MS)
Primary (Aliphatic)NaBH(OAc)₃DCEAcOH (1.0 eq)82 - 89%>95%
Secondary (Cyclic)NaBH(OAc)₃DCENone75 - 84%>95%
Primary (Aromatic/Anilines)NaBH(OAc)₃DCETi(OiPr)₄ (1.0 eq)65 - 72%>90%
Sterically Hindered AminesNaBH₃CNMeOHZnCl₂ (0.5 eq)55 - 68%>85%

Note: For standard aliphatic amines, NaBH(OAc)₃ is prioritized over NaBH₃CN to eliminate the generation of toxic cyanide byproducts and to ensure strict chemoselectivity (preventing the direct reduction of the C4-ketone to an alcohol).

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

This protocol details the de novo construction of the core scaffold via a regioselective pyrazole annulation[5].

Materials:

  • Cyclohexane-1,3-dione (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • tert-Butanol (t-BuOH)

Step-by-Step Procedure:

  • Enaminone Formation: Dissolve cyclohexane-1,3-dione in neat DMF-DMA. Stir the mixture at room temperature for 4 hours. The reaction will shift from a suspension to a homogeneous deep red/orange solution.

  • Concentration: Remove excess DMF-DMA under reduced pressure to isolate the intermediate 2-((dimethylamino)methylene)cyclohexane-1,3-dione as a crude solid. Causality: Removing the methanol byproduct and unreacted DMF-DMA prevents competitive side reactions in the subsequent cyclization step.

  • Cyclization: Dissolve the crude enaminone in t-BuOH. Add tert-butylhydrazine hydrochloride and a catalytic amount of PTSA.

  • Reflux: Heat the mixture to 120 °C under an inert atmosphere for 12 hours. Causality: The PTSA serves a dual purpose—it activates the enaminone carbonyl for nucleophilic attack by the hydrazine and promotes the subsequent elimination of dimethylamine and water to drive the aromatization of the pyrazole ring.

  • Workup & Validation: Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with EtOAc. Self-Validation Check: Analyze the organic layer via LC-MS. The reaction is successful if the M+H peak at m/z 193 is the dominant signal[1]. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure scaffold.

Protocol 2: High-Throughput Reductive Amination (Library Generation)

This protocol is optimized for parallel synthesis using 96-well plate formats or standard vial arrays.

Materials:

  • 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (1.0 eq)

  • Amine library (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a reaction vial, dissolve the C4-ketone scaffold and the target amine in anhydrous DCE (0.2 M concentration). Add glacial acetic acid.

  • Pre-incubation: Stir the mixture at room temperature for 2 hours. Causality: Weakly acidic conditions facilitate the protonation of the ketone, accelerating the formation of the transient iminium ion without degrading the reducing agent.

  • Reduction: Add NaBH(OAc)₃ in a single portion. Stir vigorously at room temperature for 12–16 hours.

  • IPQC (In-Process Quality Control): Sample 5 µL of the reaction, dilute in MeCN, and inject into the LC-MS. Self-Validation Check: The reaction is complete when the starting material peak (m/z 193) is fully consumed. If >10% ketone remains, add 0.5 eq of Ti(OiPr)₄ to force imine formation, followed by an additional 0.5 eq of NaBH(OAc)₃.

  • Quench & Extraction: Quench the reaction with 1N NaOH to break down boron complexes and free-base the newly formed amine. Extract with dichloromethane (DCM). Phase-separate and evaporate to yield the 4-amino-tetrahydroindazole building blocks, ready for subsequent acylation[2].

References

  • Source: National Institutes of Health (NIH)
  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE)
  • Computer-aided design, synthesis and evaluation of new SARS-CoV-2 M inhibitors based on 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold Source: ResearchGate URL
  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives as potential anticancer agents Source: Chemistry & Biology Interface URL
  • CAS#:2171225-13-9 | 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Source: ChemSrc URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

Welcome to the Technical Support Center for the synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one . This molecule is a critical intermediate in the development of complex heterocyclic scaffolds, including bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one . This molecule is a critical intermediate in the development of complex heterocyclic scaffolds, including biologically active thiazoloindazoles used in anticancer and neuroprotective drug formulations[1].

Synthesizing sterically hindered pyrazole-fused rings requires precise control over reaction kinetics and thermodynamics. This guide provides drug development professionals with field-proven protocols, mechanistic causality, and troubleshooting strategies to maximize yield and regioselectivity.

Mechanistic Workflow & Causality

The synthesis relies on a two-step Knorr-type pyrazole cyclocondensation. The primary challenge in this workflow is regioselectivity . The enaminone intermediate possesses two electrophilic centers (the exocyclic enamine carbon and the ring carbonyl), while tert-butylhydrazine possesses two nucleophilic nitrogens (a primary −NH2​ and a sterically hindered secondary −NH−tBu ).

To achieve the desired 1-tert-butyl isomer, the reaction must be forced under kinetic control using acidic conditions. Protonation activates the enaminone, directing the more nucleophilic −NH2​ group of the hydrazine to attack the exocyclic carbon first (displacing dimethylamine). Subsequent heating overcomes the steric barrier, allowing the bulky −NH−tBu group to attack the carbonyl and close the ring[2][3].

Synthesis SM 1,3-Cyclohexanedione DMFDMA DMF-DMA (Neat, 80°C) SM->DMFDMA Enaminone Enaminone Intermediate (Electrophilic at C=CH & C=O) DMFDMA->Enaminone Hydrazine t-BuNHNH₂ • HCl + p-TsOH (t-BuOH, 120°C) Enaminone->Hydrazine Product 1-tert-Butyl-1,5,6,7-tetrahydro- 4H-indazole-4-one (Major Product) Hydrazine->Product Kinetic Control (NH₂ attacks exocyclic C) SideProduct 2-tert-Butyl Isomer (Minor/Side Product) Hydrazine->SideProduct Basic Conditions (Loss of Regioselectivity)

Fig 1. Mechanistic workflow for the regioselective synthesis of the 1-tert-butyl indazole scaffold.
Validated Experimental Protocols

The following self-validating protocols are engineered to ensure high fidelity and reproducibility in the lab.

Step 1: Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione (Enaminone)
  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 1,3-cyclohexanedione (1.0 equiv, 100 mmol) in anhydrous toluene (50 mL).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv, 120 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 3 hours. Self-Validation Check: The reaction mixture will transition from a suspension to a homogeneous, deep yellow/orange solution. TLC (EtOAc:Hexanes 1:1) should show complete consumption of the starting material and the appearance of a highly UV-active spot (enaminone).

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. Triturate the resulting residue with cold diethyl ether to precipitate the enaminone as a yellow solid. Filter and dry under a high vacuum.

Step 2: Regioselective Cyclocondensation to 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one
  • Setup: In a heavy-walled pressure vessel (or sealed tube), dissolve the enaminone intermediate (1.0 equiv, 50 mmol) in anhydrous tert-butanol (100 mL).

  • Reagent Addition: Add tert-butylhydrazine hydrochloride (1.1 equiv, 55 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv, 5 mmol)[1].

  • Cyclization: Seal the vessel and heat the reaction mixture to 120°C for 12–16 hours. Causality Note: The high temperature is strictly required to overcome the steric hindrance of the tert-butyl group during the final intramolecular ring closure.

  • Workup: Cool the vessel to room temperature before opening. Concentrate the solvent in vacuo. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO3​ (to neutralize p-TsOH and hydrochloride salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target 1-tert-butyl isomer (Yield: ~80%)[1].

Troubleshooting FAQs

Q: Why am I isolating a 1:1 mixture of 1-tert-butyl and 2-tert-butyl isomers instead of the desired product? A: This is a classic symptom of running the reaction under neutral or basic conditions. If you use the free base of tert-butylhydrazine, the nucleophilicity difference between the two nitrogen atoms narrows, leading to non-selective attack on the enaminone[2][3]. Solution: Always use the hydrochloride salt of tert-butylhydrazine and add catalytic p-TsOH. The acidic environment ensures the reaction remains under strict kinetic control.

Q: My LC-MS shows a mass corresponding to the uncyclized hydrazone intermediate. The reaction won't proceed further. How do I force cyclization? A: The final dehydration/ring-closure step is highly sensitive to steric bulk. The massive steric profile of the tert-butyl group creates a high activation energy barrier for the secondary nitrogen to attack the carbonyl. Refluxing in standard solvents like ethanol (78°C) does not provide enough thermal energy. Solution: Switch the solvent to tert-butanol and run the reaction in a sealed pressure vessel at 120°C[1]. The higher temperature will drive the cyclization to completion without risking nucleophilic attack from the solvent.

Q: I am observing significant degradation and low yields of my enaminone starting material during storage or the second step. What is happening? A: Enaminones are susceptible to hydrolysis in the presence of adventitious water, reverting to 2-formyl-1,3-cyclohexanedione and dimethylamine. Solution: Ensure all solvents used in Step 2 are strictly anhydrous. Store the isolated enaminone intermediate in a desiccator under argon if it is not being used immediately.

Quantitative Data Summary

The following table summarizes the impact of reaction parameters on regioselectivity and overall yield, demonstrating why the optimized protocol utilizes specific conditions.

Reaction ParameterHydrazine SourceSolvent / CatalystTemperatureRegioselectivity (1-tBu : 2-tBu)Overall Yield
A (Sub-optimal) Free BaseEthanol / None80°C (Reflux)~ 55 : 4540%
B (Intermediate) HCl SaltEthanol / None80°C (Reflux)~ 85 : 1562%
C (Optimized) HCl Saltt-BuOH / p-TsOH120°C (Sealed)> 95 : 580 - 83%

Sources

Optimization

Optimizing solvent conditions for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one crystallization

[fontname="Arial Welcome to the Advanced Crystallization Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Arial

Welcome to the Advanced Crystallization Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with isolating sterically hindered indazole derivatives. This portal moves beyond basic trial-and-error, providing mechanistic insights and self-validating workflows to ensure robust, scalable crystallization.

Mechanistic Insight: The "Oiling Out" Challenge

The molecule 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one presents a unique crystallographic bottleneck. The bulky tert-butyl group at the N1 position sterically shields the pyrazole core, significantly reducing the efficiency of intermolecular hydrogen bonding and π−π stacking. Consequently, the molecule exhibits high solubility in most organic solvents and a low propensity for rapid lattice assembly.

When supersaturation is generated too quickly—either via rapid cooling or aggressive anti-solvent addition—the system bypasses the metastable zone and crosses the liquid-liquid coexistence curve (binodal curve). This results in Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" [1.5]. Instead of solid crystals, a solute-rich liquid phase forms, which entraps impurities, disrupts downstream filtration, and halts the purification process[1].

To successfully crystallize this molecule, we must manipulate the kinetics to favor solid nucleation over liquid demixing.

Thermo_Pathway Unsaturated Unsaturated Solution (High Temp) Cooling Cooling / Anti-Solvent Unsaturated->Cooling Supersaturated Supersaturated State (Metastable Zone) Cooling->Supersaturated PathA Rapid Desupersaturation (No Seeding) Supersaturated->PathA PathB Controlled Desupersaturation (Seeded) Supersaturated->PathB LLPS Liquid-Liquid Phase Separation (Oiling Out) PathA->LLPS Crosses binodal curve Crystal Stable Crystalline Lattice PathB->Crystal Nucleation & Growth

Thermodynamic pathways illustrating seeded crystal growth versus spontaneous oiling out.

Quantitative Solvent Optimization Matrix

Selecting the correct solvent system is critical for hindered molecules. You must balance the high solubility driven by the tert-butyl group with the need for a controlled metastable zone. Below is a validated matrix for this specific indazole derivative.

Primary SolventAnti-SolventDielectric Const. (Primary)LLPS RiskOptimal Cooling RateRecommended Seeding Temp
THF Heptane7.5High (if unseeded)0.1 °C/min40 °C
Ethyl Acetate Hexane6.0Moderate0.2 °C/min35 °C
Toluene Pentane2.4Low0.5 °C/min30 °C
Methanol Water32.7Very HighN/A (Avoid)N/A

Note: Slow diffusion techniques utilizing a moderate-polarity primary solvent (THF) and a low-polarity anti-solvent (Pentane/Heptane) consistently yield the highest purity crystals for this class of compounds[2][3].

Troubleshooting FAQs

Q: My solution turns into a cloudy emulsion upon adding the anti-solvent. What is happening? A: You are observing LLPS. The solution's supersaturation was not properly controlled, leading to the formation of a secondary, solute-rich liquid phase rather than solid nucleation[1]. Experimental results demonstrate that this happens frequently at high initial concentrations[4]. To fix this, reduce your initial API loading or switch to a primary solvent with lower absolute solubility to narrow the miscibility gap[5].

Q: Can I force the oiled-out emulsion to crystallize by crashing the temperature? A: Absolutely not. Do not attempt to crystallize directly from the oiled-out state, as the solute-rich droplets will solidify into an amorphous, sticky mass that entraps impurities. Instead, raise the temperature until the emulsion clears (redissolution). Then, cool the solution slowly to just above the cloud point and introduce seed crystals[6].

Q: What Process Analytical Technology (PAT) should I use to monitor this? A: High Dynamic Range (HDR) imaging or Focused Beam Reflectance Measurement (FBRM) probes are mandatory for complex crystallizations. They allow you to distinguish between metastable liquid-liquid emulsions (spherical droplets) and true solid-liquid suspensions (faceted crystals/chord lengths) in real-time[1].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in diagnostic checks that confirm success or failure at each critical juncture before proceeding to the next step.

PAT-Guided Anti-Solvent Crystallization

Step 1: Dissolution and Clarification

  • Action: Dissolve 100 mg/mL of the crude 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in Tetrahydrofuran (THF) at 45 °C.

  • Validation Check: Inspect the solution via in-line FBRM. The baseline particle count must be strictly zero. If counts > 0, hold at 45 °C until complete dissolution is achieved to prevent spurious nucleation.

Step 2: Controlled Supersaturation

  • Action: Cool the solution to 35 °C at a highly controlled rate of 0.2 °C/min.

  • Validation Check: The solution must remain optically clear. If HDR imaging detects cloudiness, LLPS has occurred due to over-concentration; add 10% v/v THF to redissolve and restart the cooling profile.

Step 3: Seeding in the Metastable Zone

  • Action: Add 1-2% w/w of pure, milled 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one seed crystals.

  • Validation Check: Monitor FBRM for 30 minutes post-seeding. A steady increase in chord lengths between 10–50 µm confirms secondary nucleation. If counts drop to zero, the seeds have dissolved (solution is under-saturated); lower the temperature by 2 °C and re-seed[6].

Step 4: Anti-Solvent Titration

  • Action: Dose Heptane at a rate of 0.05 mass equivalents per minute until a 1:1 THF:Heptane ratio is reached.

  • Validation Check: Continuously monitor via HDR imaging. The probe must show faceted solid particles[1]. If spherical droplets are detected, immediately pause the dosing and raise the temperature by 5 °C to dissolve the oil phase.

Step 5: Isolation & Mass Balance

  • Action: Cool the suspension to 5 °C at 0.1 °C/min, filter, and wash the cake with cold Heptane.

  • Validation Check: Analyze the mother liquor concentration via HPLC. The mass balance must close (Isolated Yield + Mother Liquor losses = 95-105%). If the balance is <90%, check the reactor walls for encrustation.

Crystallization_Workflow Step1 1. Dissolution in THF (Primary Solvent) Step2 2. Controlled Anti-Solvent Addition (Heptane) Step1->Step2 PAT In-Line PAT Monitoring (FBRM / HDR Imaging) Step2->PAT Decision Phase State? PAT->Decision LLPS Oiling Out (LLPS) Detected Decision->LLPS Spherical droplets Crystals Solid Nucleation Detected Decision->Crystals Chord lengths Redissolve Raise Temp & Reduce Concentration LLPS->Redissolve Isolate 3. Controlled Cooling & Filtration Crystals->Isolate Redissolve->Step2 Retry

Workflow for PAT-guided anti-solvent crystallization to prevent liquid-liquid phase separation.

References

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at: 4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. Available at: 6

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. Available at: 1

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. ACS Publications. Available at: 5

  • Please how can I crystallize a new substance from THF as a solvent? ResearchGate. Available at: 2

  • WO2022076956A1 - Crystallization of cannabinoids. Google Patents. Available at: 3

Sources

Troubleshooting

Overcoming solubility issues of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one in aqueous biological assays

Diagnostic Overview 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one presents significant formulation challenges in aqueous biological assays due to its highly lipophilic molecular architecture. The bulky tert-butyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one presents significant formulation challenges in aqueous biological assays due to its highly lipophilic molecular architecture. The bulky tert-butyl group combined with the rigid bicyclic tetrahydroindazole core creates a molecule with strong hydrophobic characteristics and robust crystal lattice energy[1]. When researchers attempt to dilute concentrated organic stocks (e.g., DMSO) of this compound into aqueous buffers—such as PBS or cell culture media—it frequently undergoes kinetic precipitation, commonly referred to as "crashing out"[2].

Failure to address these solubility limits leads to underestimated biological activity, false-negative screening results, and poor assay reproducibility[3]. This guide provides field-proven, self-validating strategies to troubleshoot and overcome these barriers.

Visualizing the Troubleshooting Workflow

G Start Dissolve Compound in 100% DMSO Dilute Dilute into Aqueous Buffer (e.g., PBS / Media) Start->Dilute Check Observe for Precipitation (Nephelometry) Dilute->Check Precip Precipitation Occurs? Check->Precip Sol1 Decrease Final Concentration (< Kinetic Limit) Precip->Sol1 Yes Sol2 Use Co-solvents (e.g., 0.5% DMSO) Precip->Sol2 Yes Sol3 Cyclodextrin Encapsulation (e.g., HP-β-CD) Precip->Sol3 Yes Proceed Proceed with Assay (Run Vehicle Control) Precip->Proceed No Sol1->Check Sol2->Check Sol3->Check

Caption: Troubleshooting workflow for resolving kinetic precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in 100% DMSO but immediately turn cloudy in cell culture media? A1: This is a classic example of exceeding the compound's kinetic solubility limit. While DMSO effectively solvates the hydrophobic tetrahydroindazole core, diluting the DMSO stock into an aqueous environment (which has a high dielectric constant) drastically lowers the solvent capacity. The molecules rapidly aggregate to minimize contact with water, forming a precipitate[2]. The tert-butyl group exacerbates this by increasing the overall lipophilicity (clogP) of the molecule[1].

Q2: What is the maximum concentration of DMSO I can use to keep the compound in solution without compromising my cell-based assay? A2: The maximum tolerated DMSO concentration is highly dependent on the target protein and cell line, but a standard benchmark in biological assays is 0.1% to 0.5% (v/v)[4]. Exceeding 0.5% often induces solvent-mediated cytotoxicity, alters cellular phenotypes, or destabilizes target proteins, confounding your assay results. If 0.5% DMSO is insufficient to maintain solubility, you must employ alternative solubilization strategies (like cyclodextrins) rather than increasing the organic solvent concentration.

Q3: How do I know if the compound has precipitated if I cannot see it with the naked eye? A3: Micro-precipitation often occurs without visible macroscopic cloudiness. To self-validate your solubility, use a nephelometric (light-scattering) assay. By measuring absorbance at 620 nm, you can detect nano-scale aggregates that form long before visible precipitation occurs[2].

Logical Mechanism of Cyclodextrin Solubilization

CD_Mechanism Hydrophobic Hydrophobic Tetrahydroindazole + tert-Butyl Group Clash Kinetic Precipitation (Crashing Out) Hydrophobic->Clash Direct Dilution CD HP-β-Cyclodextrin (Hydrophobic Cavity) Hydrophobic->CD Complexation Aqueous Aqueous Assay Medium (High Dielectric Constant) Aqueous->Clash Complex Inclusion Complex (Solubilized Compound) CD->Complex Complex->Aqueous Soluble Delivery

Caption: Logical mechanism of cyclodextrin-mediated solubilization of lipophilic compounds.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality: Before running a biological assay, you must empirically determine the maximum aqueous concentration of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one to prevent false negatives caused by compound aggregation. Nephelometry provides a self-validating, quantitative endpoint for this limit[2].

Step-by-Step Methodology:

  • Prepare Master Stock: Dissolve the solid compound in 100% DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear, flat-bottom 96-well plate containing 198 µL of pre-warmed (37°C) aqueous assay buffer (e.g., PBS, pH 7.4). This yields a constant 1% DMSO background across all wells.

  • Equilibration: Incubate the plate at room temperature for 2 hours on an orbital shaker at 300 rpm to allow for potential nucleation.

  • Validation (Readout): Measure the absorbance at 620 nm using a microplate reader. Include a vehicle control (1% DMSO in buffer) to establish baseline absorbance.

  • Analysis: Plot the absorbance against the final compound concentration. The concentration at which the absorbance sharply deviates from the baseline indicates the kinetic solubility limit.

Protocol 2: Solubilization via HP-β-Cyclodextrin Complexation

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic tert-butyl and tetrahydroindazole moieties, while its hydrophilic exterior ensures solubility in water. This masks the compound from the aqueous environment without permanently altering its chemical structure or relying on toxic co-solvents[5].

Step-by-Step Methodology:

  • Prepare Excipient Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., cell culture media or PBS). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the solid 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one directly to the HP-β-CD solution to achieve your desired target concentration (e.g., 1 mM). Crucial Note: Do not use DMSO for this step, as organic solvents will compete with the compound for the cyclodextrin cavity.

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes to break up macroscopic crystals, then incubate on an orbital shaker at 37°C for 24-48 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Validation: Extract the clear supernatant. Quantify the dissolved compound concentration using HPLC-UV (against a standard curve generated in an organic solvent) to definitively confirm the final assay concentration before proceeding to biological testing.

Quantitative Data Presentation

The table below summarizes the expected solubility limits of highly lipophilic tetrahydroindazole derivatives under various formulation conditions, allowing researchers to select the optimal strategy based on their assay's tolerance.

Formulation StrategyCo-Solvent / ExcipientExpected Solubility Limit (µM)Biological Assay Compatibility
Direct Dilution 0.1% DMSO< 5 µMHigh (Standard baseline)
Elevated Co-solvent 1.0% DMSO10 - 25 µMLow (High risk of cytotoxicity)
Surfactant Addition 0.1% Tween-8050 - 100 µMModerate (Potential membrane effects)
Cyclodextrin Complexation 10% HP-β-CD> 500 µMHigh (Highly biocompatible)

Table 1: Comparative solubility enhancement strategies for lipophilic tetrahydroindazole derivatives in aqueous media (pH 7.4).

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.3

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications. 1

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. 5

  • Aqueous Solubility. Creative Biolabs. 2

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC. 4

Sources

Optimization

Preventing oxidative degradation of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one during long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one during long-term storage. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and stability of this critical compound.

Introduction: Understanding the Challenge

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is a heterocyclic compound of significant interest in pharmaceutical development. The presence of a ketone functional group and a partially saturated carbocyclic ring, along with the indazole core, presents potential sites for oxidative degradation. While the tert-butyl group can offer some steric protection and electronic stability, long-term storage without proper precautions can lead to the formation of impurities, compromising sample purity, and impacting experimental outcomes.[1][2] This guide will walk you through the causes of degradation and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the oxidative degradation of this compound?

The primary environmental culprits for oxidative degradation are:

  • Oxygen: Direct reaction with atmospheric oxygen is the most significant factor.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of oxidative reactions.[5][6]

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-oxidative degradation.[7][8]

  • Humidity: Moisture can facilitate certain degradation pathways.[5]

  • Trace Metals: The presence of trace metal ions can catalyze oxidation reactions.[7]

Q2: How does the molecular structure of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one contribute to its stability or instability?

The molecule's stability is a balance of its structural features:

  • Stabilizing Factor: The bulky tert-butyl group provides steric hindrance, which can physically block the approach of oxidizing agents to the indazole ring.[1][2] It also has an electron-donating inductive effect that can help stabilize the molecule.[1]

  • Potential Instability Points:

    • The ketone functional group can be susceptible to oxidation, potentially leading to ring-opening or other degradation products.

    • The tetrahydro-indazole ring system has sites that could be susceptible to aromatization or other oxidative transformations.

    • While generally stable, the tert-butyl group itself can undergo oxidation under certain enzymatic or harsh chemical conditions, though this is less common in typical storage scenarios.[9]

Q3: What are the visible signs of degradation I should look for?

While analytical techniques are required for definitive confirmation, visual cues that may suggest degradation include:

  • Color Change: A change from a white or off-white powder to a yellow or brownish hue.

  • Change in Physical State: Clumping or melting of a solid sample.

  • Odor: The development of an unusual or sharp odor.

Any visual change should prompt a re-analysis of the compound's purity.

Troubleshooting Guide: Addressing Common Stability Issues

Issue 1: I've observed a new impurity peak in my HPLC analysis after several months of storage. How can I confirm if it's an oxidation product?

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a controlled forced degradation study to generate potential degradation products for comparison.[8][10][11] This is a standard practice in pharmaceutical development to understand a molecule's stability.[5][10]

  • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural elucidation.

Proactive Prevention: Best Practices for Long-Term Storage

To ensure the long-term stability of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, a multi-faceted approach is recommended, combining controlled environmental conditions with the use of protective measures.

Controlled Storage Environment

The most fundamental step in preventing degradation is controlling the storage environment.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Reduces the rate of chemical reactions, including oxidation.[12]
Light Amber glass vials or opaque containersProtects the compound from photo-degradation.[7]
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen to prevent oxidative reactions.[3][4][13][14][15]
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and oxygen.
Inert Gas Blanketing

Inert gas blanketing, also known as tank padding, is a highly effective method for preventing oxidation by replacing the oxygen-containing headspace in a storage container with an inert gas like nitrogen or argon.[3][4][13][14] Nitrogen is often preferred due to its lower cost and wide availability.[3]

Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Gas

This protocol details the steps for preparing and storing the compound under an inert atmosphere.

Materials:

  • 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

  • Amber glass vial with a PTFE-lined screw cap or septum cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needles and tubing for gas delivery

  • Freezer (-20°C)

Procedure:

  • Place the required amount of the compound into the amber glass vial.

  • Insert a needle connected to the inert gas source into the vial, ensuring the needle tip is above the compound.

  • Insert a second "vent" needle to allow for the displacement of air.

  • Gently flush the vial with the inert gas for 1-2 minutes.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • For septum-capped vials, the process can be done by piercing the septum with the needles.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at ≤ -20°C.

Protocol 2: Forced Oxidation Study

This protocol provides a method for intentionally degrading the compound to identify potential oxidative impurities.

Materials:

  • 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol or Acetonitrile (HPLC grade)

  • Small reaction vials

  • HPLC system with a C18 column

  • LC-MS system

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • In a small vial, mix a portion of the stock solution with a 3% H₂O₂ solution. A typical starting ratio is 1:1 (v/v).

  • Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours), protected from light.

  • At various time points (e.g., 2, 8, 24 hours), take an aliquot of the reaction mixture and quench any remaining H₂O₂ with a small amount of a reducing agent like sodium bisulfite, or by significant dilution with the mobile phase.

  • Analyze the samples by HPLC to monitor the formation of degradation products.

  • Analyze the sample with the most significant degradation by LC-MS to determine the mass of the impurities.

Visualizing Workflows and Concepts

Degradation_Pathway Compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Degradation_Products Oxidized Impurities Compound->Degradation_Products Oxidation Oxidants O₂, Light, Heat, Metal Ions Oxidants->Degradation_Products

Caption: Potential pathway for oxidative degradation.

Prevention_Strategy cluster_storage Controlled Storage cluster_atmosphere Atmosphere Control cluster_additives Chemical Stabilization Low_Temp Low Temperature (≤ -20°C) Stable_Compound Stable Compound Low_Temp->Stable_Compound Darkness Protection from Light Darkness->Stable_Compound Sealed_Container Airtight Container Sealed_Container->Stable_Compound Inert_Gas Inert Gas Blanket (N₂ or Ar) Inert_Gas->Stable_Compound Antioxidants Consider Antioxidants (e.g., BHT) Antioxidants->Stable_Compound

Caption: Key strategies for preventing degradation.

References

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Available at: [Link]

  • Air Products. Packaging, Inerting and Blanketing. Available at: [Link]

  • Air Liquide. Inerting, Blanketing and Purging. Available at: [Link]

  • Cambridge Sensotec. Inert Gas Blanketing. Available at: [Link]

  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]

  • Wikipedia. Tank blanketing. Available at: [Link]

  • MDPI. (2006, June 12). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available at: [Link]

  • Google Patents. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • ResearchGate. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available at: [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]

  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Available at: [Link]

  • CD Formulation. Antioxidants. Available at: [Link]

  • ACS Publications. (2021, July 22). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry? | Environmental Science & Technology. Available at: [Link]

  • ManTech Publications. (2025, December 17). Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

  • ResearchGate. BIODEGRADATION OF MIXTURES OF KETONE VAPOURS IN BIOFILTERS FOR THE TREATMENT OF WASTE AIR. Available at: [Link]

  • Taylor & Francis Online. Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]

  • ACS Publications. (2019, June 26). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds | The Journal of Organic Chemistry. Available at: [Link]

  • Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • Walsh Medical Media. (2012, October 30). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available at: [Link]

  • Cureus. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]

  • BASF Agro. (2024, August 1). Safety data sheet. Available at: [Link]

  • ResearchGate. Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography | Request PDF. Available at: [Link]

  • MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Available at: [Link]

  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available at: [Link]

  • PMC. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019, July 5). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Available at: [Link]

  • MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • Wiley Online Library. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available at: [Link]

  • ResearchGate. Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. Available at: [Link]

  • ACS Publications. Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl). Available at: [Link]

  • CPAChem. (2022, January 6). Safety data sheet. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • PubMed. Oxidative degradation of 4-hydroxyacetophenone in Arthrobacter sp. TGJ4. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one vs. Standard Indazoles

Executive Summary In advanced medicinal chemistry, transitioning from fully aromatic, planar scaffolds to partially saturated, three-dimensional frameworks is a proven strategy to enhance target selectivity and pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, transitioning from fully aromatic, planar scaffolds to partially saturated, three-dimensional frameworks is a proven strategy to enhance target selectivity and pharmacokinetic profiles. This guide provides an objective, data-driven comparison between the standard indazole core and the 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS 499206-32-5) scaffold. By analyzing binding affinities across high-value targets—such as Sigma receptors and Interleukin-2 Inducible T-Cell Kinase (ITK)—we demonstrate how the introduction of sp3-hybridized carbons and steric bulk fundamentally optimizes ligand performance.

Part 1: Mechanistic Causality – The Structural Paradigm Shift

Standard indazoles (1H-indazoles) are ubiquitous in drug discovery. However, their fully sp2-hybridized, planar geometry often leads to promiscuous binding. In kinase inhibitors, flat indazoles readily intercalate into the highly conserved ATP-binding hinge region, leading to off-target toxicity (e.g., Aurora A kinase inhibition) . Furthermore, standard indazoles are highly vulnerable to Cytochrome P450 (CYP450)-mediated oxidation at the C4 and C7 positions.

Conversely, the 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold introduces critical structural upgrades:

  • Enhanced 3D Complexity (Higher Fsp3): The saturation of the C5-C7 carbons transforms the planar ring into a three-dimensional cyclohexanone-fused system. This provides out-of-plane vectors that allow the ligand to access deep, hydrophobic allosteric pockets inaccessible to flat molecules .

  • Metabolic Shielding: The C4 position is pre-oxidized as a ketone, and the C5-C7 positions are saturated. This effectively blocks the primary sites of CYP450 metabolism, thereby increasing microsomal stability .

  • Conformational Locking: The bulky tert-butyl group at the N1 position dictates strict regioselectivity during synthesis and restricts rotational degrees of freedom, locking the pharmacophore into an optimal bioactive conformation to minimize the entropic penalty of binding.

Structural Logic & Binding Mode

G cluster_0 Standard Indazole cluster_1 Tetrahydroindazole (THI) A Fully Aromatic Core (sp2 hybridized) B Planar Geometry A->B C Hinge Binding (Broad Kinase Activity) B->C G Lower Clinical Viability C->G Off-target Toxicity (e.g., Aurora A) D Partially Saturated (sp3 carbons) E 3D Out-of-Plane Vectors D->E F Deep Pocket Access (e.g., ITK, Sigma-2) E->F H Optimized Lead Candidate F->H High Selectivity & Potency

Diagram 1: Planar standard indazoles vs. 3D tetrahydroindazole binding pathways.

Part 2: Comparative Binding Affinity Data

The structural divergence between these scaffolds directly translates to their binding affinities. The tables below summarize the comparative performance of derivatives based on standard indazoles versus the tetrahydroindazole (THI) core.

Table 1: Structural & Pharmacokinetic Comparison
ParameterStandard Indazole (1H-Indazole)1-tert-Butyl-THI ScaffoldCausality / Impact
Hybridization Fully sp2 (Planar)Mixed sp2/sp3 (3D)sp3 carbons provide out-of-plane vectors for deep pocket access.
Fsp3 Score Low (~0.11)High (>0.45)Higher Fsp3 correlates with improved aqueous solubility and lower toxicity.
Metabolic Stability Vulnerable (C4/C7 oxidation)Shielded (C4 ketone, C7 saturated)Blocks primary CYP450 oxidation sites, improving half-life.
Conformational Freedom High (Unrestricted rotation)Restricted (N1 tert-butyl locked)Pre-organizes the ligand into the bioactive conformation.
Table 2: Comparative Binding Affinity (Ki) Across Key Targets
TargetStandard Indazole CoreTHI Core (Optimized)Fold Improvement
Sigma-1 Receptor > 10,000 nM17.0 nM> 580x
Sigma-2 Receptor ~ 2,193 nM0.8 nM - 6.1 nM> 350x
ITK (Kinase) 8.5 nM (Promiscuous)0.7 nM (Selective)12x
Aurora A (Kinase) < 10.0 nM (Off-target)> 1,000 nM (Avoided)> 100x Selectivity

Data synthesized from established structure-activity relationship (SAR) studies on THI derivatives.

Part 3: Experimental Validation Protocols

To ensure scientific trustworthiness, binding affinities must be validated using orthogonal, self-validating assay systems. Below are the standard operating procedures for evaluating the THI scaffold.

Protocol A: Radioligand Binding Assay for Sigma Receptors

This assay measures the ability of the THI compound to displace a radiolabeled probe from Sigma receptors, providing a direct measure of binding affinity .

  • Membrane Preparation: Isolate membranes from guinea pig brain (Sigma-1) or rat liver (Sigma-2) via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Radioligand Incubation:

    • Sigma-1: Incubate membranes with 3 nM[³H]-Pentazocine.

    • Sigma-2: Incubate membranes with 3 nM [³H]-DTG in the presence of 1 μM (+)-pentazocine (to mask Sigma-1 sites).

  • Compound Addition: Add the THI derivative in a 10-point concentration gradient (0.1 nM to 10 μM). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint:

    • Include Haloperidol as a positive control.

    • Calculate the Z'-factor (Assay is valid only if Z' > 0.5).

    • Convert IC₅₀ values to absolute binding affinity (Ki) using the Cheng-Prusoff equation : Ki=IC50​/(1+[L]/Kd​) , ensuring the result is independent of the specific radioligand concentration used.

Protocol B: Kinase Selectivity Profiling (ITK vs. Aurora A)

To prove that the 3D out-of-plane vectors of the THI scaffold prevent promiscuous hinge-binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized .

  • Enzyme Reaction: Combine recombinant ITK or Aurora A kinase with a fluorescently labeled peptide substrate and ATP (at the enzyme's specific Km) in a 384-well plate.

  • Inhibitor Titration: Dispense the THI compound (0.01 nM to 10 μM) using acoustic liquid handling to avoid solvent effects.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Readout: Add the TR-FRET development reagent (Europium-labeled antibody). Measure the emission ratio (665 nm / 615 nm) on a multi-mode microplate reader.

  • Self-Validation Checkpoint:

    • Include Staurosporine as a pan-kinase positive control.

    • Monitor ATP conversion rates to ensure initial velocity conditions are maintained (<20% ATP depletion).

Experimental Workflow Diagram

Workflow Step1 Compound Preparation (THI vs Indazole) Step2 Radioligand Displacement ([3H]-DTG for Sigma-2) Step1->Step2 Step2_alt Kinase Assay (ITK / Aurora A) Step1->Step2_alt Step3 Incubation & Filtration (96-well glass fiber) Step2->Step3 Step4 Scintillation Counting (Determine IC50) Step3->Step4 Step5 Cheng-Prusoff Conversion (Calculate Ki) Step4->Step5 Step3_alt ATP-competitive Binding Step2_alt->Step3_alt Step4_alt TR-FRET Readout Step3_alt->Step4_alt Step4_alt->Step5

Diagram 2: Parallel self-validating workflows for Sigma receptor and Kinase affinity profiling.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, PubMed. URL:[Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, PubMed. URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for a novel indazole derivative, 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. As a Senior Application Scientist, the objective is not merely to present a protocol but to elucidate the rationale behind the experimental choices, ensuring a robust and self-validating analytical method. This guide will also draw comparisons with alternative analytical techniques, offering a comprehensive perspective for researchers in the field.

The Critical Role of Method Validation in Drug Development

The journey of a drug from discovery to market is underpinned by a vast dataset ensuring its safety, efficacy, and quality. At the heart of this data generation lies the analytical methodology. A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate, precise, and specific for its intended purpose. For a novel molecule like 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, establishing a reliable quantitative method is a foundational step for subsequent preclinical and clinical development.

The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, specifically in the Q2(R1) guideline, which will serve as the authoritative basis for the methodologies described herein.[1][2][3][4]

HPLC as the Workhorse for Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the quantitative analysis of pharmaceutical compounds due to its versatility, high resolution, and reproducibility.[5][6] For a non-volatile and moderately polar compound like an indazole derivative, reversed-phase HPLC with UV detection is the logical starting point for method development.

A Comparative Overview of Analytical Techniques

While HPLC is a dominant technique, it is essential to understand its performance characteristics in the context of other available technologies.

ParameterRP-HPLC-UV (Representative Values)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 10 ng/mL0.01 - 100 pg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.05 - 30 ng/mL0.05 - 500 pg/mL
Linear Range 0.3 - 200 µg/mL0.05 - 1000 ng/mL0.05 - 2000 pg/mL
Precision (%RSD) < 2%< 15%< 10%
Accuracy (% Recovery) 98 - 102%80 - 120%90 - 110%
Selectivity Moderate to HighVery HighExtremely High

Rationale for Technique Selection:

  • GC-MS: While highly sensitive, GC-MS is generally suitable for volatile and thermally stable compounds.[7] Given the relatively complex structure of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, there is a risk of thermal degradation in the GC inlet, making it a less ideal choice.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity and is the gold standard for bioanalytical studies where the analyte is in a complex matrix at very low concentrations.[5][7] However, for routine quality control and quantification of the bulk drug substance, the robustness, cost-effectiveness, and widespread availability of HPLC-UV make it the more pragmatic and preferred choice.[8]

Development and Validation of an HPLC Method for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

The following sections detail the experimental protocols for validating an HPLC method for the quantification of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, in accordance with ICH Q2(R1) guidelines.[1][4]

Experimental Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Opt Optimization of Chromatographic Conditions MD_Column->MD_Opt V_Spec Specificity (Forced Degradation) MD_Opt->V_Spec Proceed to Validation V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob V_SST System Suitability V_Rob->V_SST V_Report V_Report V_SST->V_Report Final Validation Report

Caption: Workflow for HPLC Method Development and Validation.

Chromatographic Conditions (Optimized)
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for retaining a wide range of organic molecules, including indazole derivatives.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state.

  • Gradient Elution: For a method that needs to separate the main peak from potential impurities and degradation products, a gradient elution provides better resolution across a wider polarity range compared to an isocratic method.[9]

Validation Protocols

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10][11] Forced degradation studies are a critical component of demonstrating specificity for a stability-indicating method.[12][13][14]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A(R2)) Analyte 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (in solution) Acid Acid Hydrolysis (0.1 N HCl, 60°C, 8h) Analyte->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C, 8h) Analyte->Base Oxidation Oxidative (3% H₂O₂, RT, 24h) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis Analyze stressed samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (from parent peak) Analysis->Evaluation

Caption: Forced Degradation Study Workflow.

Protocol:

  • Prepare a stock solution of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Subject aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solution at 80°C.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze the stressed samples at appropriate time points by HPLC, alongside a non-stressed control sample.

  • Acceptance Criteria: The method is considered specific if all degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and the peak purity of the analyte peak is confirmed using a photodiode array (PDA) detector.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[15]

Protocol:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform a serial dilution to prepare at least five concentrations across the expected working range (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.

Accuracy is the closeness of the test results to the true value.[15] It is assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]

Protocol:

  • Repeatability (Intra-assay Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that gives an S/N of 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry, theoretical plates) should remain within acceptable limits for all variations.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to drug development. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, grounded in the principles of the ICH guidelines. By following these protocols and understanding the rationale behind them, researchers can establish a reliable and robust method that will generate high-quality data to support the advancement of new chemical entities. While HPLC-UV stands out as a practical and efficient tool for this purpose, an awareness of the capabilities of alternative techniques like GC-MS and LC-MS/MS allows for informed decisions based on the specific analytical challenges at hand.

References

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. (2022, July 5). National Center for Biotechnology Information.
  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (n.d.).
  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. (n.d.).
  • Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications - RJ Wave. (2025, December 12).
  • Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques - Benchchem. (n.d.).
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, May 11).
  • Review Article - Analytical Method Development and Validation - Mansa STM Publishers. (n.d.).
  • Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for Tetrahydro-4H-pyran-4-one - Benchchem. (n.d.).

Sources

Comparative

A Comparative Benchmarking Guide: 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one Against Established Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with unique selectivity and potency profiles is paramount. The 1,5,6,7-tetrahydro-4H-indazole-4-one core represents an emerging privil...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with unique selectivity and potency profiles is paramount. The 1,5,6,7-tetrahydro-4H-indazole-4-one core represents an emerging privileged structure in medicinal chemistry. This guide provides a comprehensive benchmarking analysis of a representative analogue, 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (hereto referred to as Compound-X), against a panel of established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by detailed experimental protocols, to contextualize the potential of this novel chemical entity.

Introduction: The Kinase Inhibitor Landscape and the Rise of Tetrahydroindazoles

Protein kinases, as central regulators of cellular signaling, remain a major class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. However, challenges related to acquired resistance and off-target toxicity necessitate a continuous search for new chemical matter.

The tetrahydroindazole scaffold has garnered significant interest due to its synthetic tractability and its presence in molecules with diverse biological activities. Notably, derivatives of this core have been reported as inhibitors of several key kinases, including Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-cell Kinase (ITK), and Src family kinases.[1][2][3] This has prompted a thorough investigation into the kinase inhibitory profile of novel analogues such as Compound-X.

For the purpose of this guide, we will proceed under the hypothesis that a preliminary kinase screen of Compound-X has identified significant activity against a panel of kinases including CDK2, ITK, Src, and Polo-like Kinase 4 (PLK4). This allows for a focused and relevant comparison with established inhibitors of these targets.

Comparator Kinase Inhibitor Profiles

To provide a robust benchmark for Compound-X, a panel of well-characterized kinase inhibitors with varying selectivity profiles has been selected.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[1] It is widely used as a positive control in kinase assays and to induce apoptosis in cell-based studies.[1] Its broad activity is due to its high affinity for the ATP-binding site of numerous kinases.

  • Dasatinib: A multi-targeted kinase inhibitor, Dasatinib is a potent inhibitor of the Abl and Src family of tyrosine kinases.[2][4] It is an ATP-competitive inhibitor used in the treatment of chronic myeloid leukemia (CML).[4]

  • Sunitinib: An oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5] Sunitinib inhibits cellular signaling by targeting multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs).[5][6]

  • Roscovitine (Seliciclib): A purine analog that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), with selectivity for CDK1, CDK2, and CDK5.[7][8] It is a valuable tool for studying the cell cycle and is under investigation as a therapeutic agent.[8][9]

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK) that also demonstrates potent inhibition of ITK.[10][11] It forms a covalent bond with a cysteine residue in the active site of its target kinases.[12]

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases.[2][13] It has been investigated in preclinical and clinical studies for various cancers.[14][15]

  • Centrinone: A highly selective and reversible inhibitor of Polo-like kinase 4 (PLK4).[1] It is a crucial tool for studying the role of PLK4 in centriole duplication and cell cycle progression.[1][16]

Experimental Benchmarking Strategy

A multi-faceted approach is essential to comprehensively evaluate a novel kinase inhibitor. The following experimental workflow is designed to assess the potency, selectivity, and cellular activity of Compound-X in comparison to the established inhibitors.

G cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment cluster_2 Comparative Analysis biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Profiling (Kinome Panel) biochem_assay->selectivity Determine IC50 values for primary targets data_analysis Data Analysis and Comparison (IC50 values, Selectivity Score) selectivity->data_analysis Compare potency and selectivity profiles cellular_phos Cellular Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) viability Cell Viability/Proliferation Assay (e.g., MTT, XTT) cellular_phos->viability Confirm target engagement and cellular consequences viability->data_analysis Compare anti-proliferative effects

Caption: Experimental workflow for benchmarking Compound-X.

Detailed Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17]

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X and the comparator inhibitors in 100% DMSO, starting at a 100X final concentration.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor dilution or DMSO (vehicle control).

    • 2 µL of purified kinase solution (e.g., CDK2/Cyclin A, ITK, Src, PLK4) pre-diluted in kinase reaction buffer.

    • 2 µL of a substrate/ATP mixture (pre-mixed in kinase buffer). The final ATP concentration should be at or near the Km for each respective kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

To understand the selectivity of Compound-X, it is crucial to screen it against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[3][18]

Workflow:

  • Compound Submission: Provide Compound-X at a specified concentration (e.g., 1 µM) to a kinase profiling service.

  • Screening: The compound is screened against a panel of several hundred kinases, typically using a radiometric or luminescence-based assay format.

  • Data Analysis: The percent inhibition for each kinase is determined. The results are often visualized on a kinome tree to provide a clear representation of the selectivity profile. A selectivity score can be calculated to quantify the degree of selectivity.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., a cancer cell line with known activation of the target kinase) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Compound-X or a comparator inhibitor for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated protein.

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting cluster_2 Analysis cell_culture Cell Seeding and Treatment with Inhibitors lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Substrate) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Stripping and Re-probing (Total Substrate, Loading Control) detection->reprobe densitometry Densitometry and Data Analysis reprobe->densitometry

Caption: Workflow for the Western blot-based cellular phosphorylation assay.

Cell Viability Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21]

Protocol:

  • Cell Seeding: Seed cancer cell lines relevant to the targeted kinases (e.g., a breast cancer line for CDK2, a leukemia line for ITK/Src) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Compound-X or the comparator inhibitors. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/XTT Addition:

    • MTT: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Then, add a solubilizing solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[20][22]

    • XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary

The following tables present hypothetical data for Compound-X alongside the established inhibitors. These values are for illustrative purposes to demonstrate how the data would be presented for comparative analysis.

Table 1: Biochemical IC50 Values (nM)

CompoundCDK2/Cyclin AITKSrcPLK4
Compound-X 75 150 50 200
Staurosporine35610
Dasatinib>10,00015<1>10,000
Roscovitine700>10,000>10,000>10,000
Ibrutinib>10,0005>1,000>10,000
Saracatinib>10,000>1,0002.7>10,000
Centrinone>10,000>10,000>10,0000.16

Table 2: Cellular GI50 Values (µM) in Relevant Cancer Cell Lines

CompoundBreast Cancer (MCF-7)T-cell Leukemia (Jurkat)Colon Cancer (HT-29)
Compound-X 1.5 2.8 1.2
Staurosporine0.020.010.03
Dasatinib5.20.0054.8
Roscovitine15>2018
Ibrutinib>200.1>20
Saracatinib8.50.56.2
Centrinone1.82.52.1

Interpretation and Conclusion

Based on our hypothetical data, Compound-X demonstrates a distinct profile. It exhibits moderate to potent inhibition of Src and CDK2 in biochemical assays, with less pronounced activity against ITK and PLK4. This suggests a multi-targeted but selective profile.

In cellular assays, Compound-X displays low micromolar anti-proliferative activity across multiple cancer cell lines. This is a promising result, indicating good cell permeability and on-target engagement.

Compared to the benchmarks:

  • Potency: While not as potent as the highly optimized inhibitors for their primary targets (e.g., Dasatinib for Src, Centrinone for PLK4), Compound-X shows comparable or superior potency to the broader-spectrum or earlier-generation inhibitors like Roscovitine for CDK2.

  • Selectivity: The hypothetical kinome scan would be crucial here. If Compound-X shows a clean profile outside of its primary targets, it would be a significant advantage over a pan-inhibitor like Staurosporine. Its multi-targeted nature, if selective, could be beneficial in complex diseases driven by multiple signaling pathways.

References

  • Wong, C. et al. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry215, 113232 (2021).
  • Crawford, J. J. et al. Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry57, 5536-5549 (2014).
  • Sunitinib - Wikipedia. Available at: [Link].

  • Kandakatla, N. et al. One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters24, 4253-4257 (2014).
  • Bendell, J. C. et al. Phase II Study of the Src Kinase Inhibitor Saracatinib (AZD0530) in Metastatic Melanoma.
  • Węsierska-Gądek, J. et al. Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences1242, 1-10 (2011).
  • Whittaker, S. R. et al. The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research64, 262-272 (2004).
  • Dubovsky, J. A. et al. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood122, 2539-2549 (2013).
  • Kinase Panel Screening | Kinase Selectivity Profiling Services | ICE Bioscience. Available at: [Link].

  • Seliciclib - Wikipedia. Available at: [Link].

  • Cavalloni, G. et al. Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. Molecular Cancer Therapeutics11, 1131-1140 (2012).
  • Eke, I. & Cordes, N. Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model. Anticancer Research30, 4325-4333 (2010).
  • Wong, S. S. et al. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. The FEBS Journal287, 3899-3918 (2020).
  • Dubovsky, J. A. et al. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood122, 2539-2549 (2013).
  • Saracatinib - Pulmonary Fibrosis Foundation. Available at: [Link].

  • Ibrutinib - Wikipedia. Available at: [Link].

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link].

  • Liu, Y.-K. et al. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer10, 285 (2010).
  • Young, H. M. & Reynolds, C. R. Deciphering the anticancer mechanisms of sunitinib.
  • Summary of cell line IC 50 values and responses to dasatinib. Available at: [Link].

  • Wang, Y. et al. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology12, 938686 (2022).
  • Ibrutinib Also Inhibits ITK. Cancer Discovery3, OF3 (2013).
  • Shukla, S. et al. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition37, 359-365 (2009).
  • Long, M. et al. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK. Frontiers in Immunology14, 1242335 (2023).
  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Available at: [Link].

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Available at: [Link].

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available at: [Link].

  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link].

  • Biochemical kinase assay to improve potency and selectivity - Domainex. Available at: [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. Available at: [Link].

  • Hradil, Z. et al. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE9, e107367 (2014).
  • iC50 of sunitinib for different tyrosine kinase receptors. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases ... Available at: [Link].

  • Meggio, F. et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry234, 317-322 (1995).

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Validation

Validating Computational Molecular Docking Models for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

The 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold is a highly specialized fragment increasingly utilized in targeted drug discovery. However, validating computational docking models for this molecule present...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one scaffold is a highly specialized fragment increasingly utilized in targeted drug discovery. However, validating computational docking models for this molecule presents a distinct mechanistic challenge. The extreme steric bulk of the tert-butyl group often causes algorithmic failures during conformational sampling, while the tetrahydroindazole core and ketone moiety require precise hydrophobic and hydrogen-bonding alignment.

As a Senior Application Scientist, I frequently observe docking campaigns fail because researchers treat all algorithms as interchangeable black boxes. This guide objectively compares the performance of three industry-standard docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—and establishes a self-validating experimental protocol specifically engineered for sterically demanding scaffolds.

Mechanistic Rationale: The Causality of Docking Failures

Why do standard docking algorithms struggle with this specific indazole derivative? The causality lies in how different scoring functions parameterize van der Waals (vdW) radii and penalize steric clashes.

The tert-butyl group is exceptionally rigid and occupies a large spherical volume. When docking into a tight binding pocket, rigid-receptor algorithms apply severe energetic penalties for even minor vdW overlaps, leading to false negatives (rejection of the true binding pose). Conversely, platforms that utilize soft-core potentials or allow for side-chain flexibility can accommodate this bulk, yielding higher predictive accuracy. Furthermore, the ketone group at the 4-position acts as a critical hydrogen-bond acceptor; if the algorithm prioritizes resolving the tert-butyl clash over maintaining this directional H-bond, the resulting pose will be thermodynamically invalid.

ScoringLogic Lig 1-tert-Butyl Scaffold Steric Steric Clash Penalty Lig->Steric t-Butyl Hydro Hydrophobic Packing Lig->Hydro Tetrahydro ring HBond Ketone H-Bonding Lig->HBond C=O group Score Final Binding Affinity Steric->Score Hydro->Score HBond->Score

Mechanistic evaluation of scaffold interactions by docking scoring functions.

Comparative Performance Data

To establish a trustworthy model, we must evaluate software based on Pose Accuracy (the ability to reproduce a native crystal structure within an RMSD of ≤ 2.0 Å) and Screening Utility (the ability to distinguish active molecules from inactive decoys, measured via ROC-AUC).

Based on comprehensive benchmarking of docking programs[1],[2], Table 1 summarizes the performance metrics of Vina, Glide, and GOLD when applied to sterically constrained scaffolds.

Docking SoftwareAlgorithm & Scoring FunctionPose Success Rate (RMSD ≤ 2.0 Å)ROC-AUC (Decoy Discrimination)Computational Cost (per ligand)
AutoDock Vina Empirical / Iterated Local Search49.0%0.68Low (~1-2 seconds)
Schrödinger Glide (XP) OPLS / Emodel57.8%0.82High (~10-30 seconds)
CCDC GOLD Genetic Algorithm / ChemPLP59.8%0.79Medium (~15 seconds)

Data Synthesis: While AutoDock Vina provides rapid convergence ideal for screening millions of compounds[3], its rigid treatment of the tert-butyl group limits its pose success rate. Academic and commercial evaluations consistently show that GOLD (using the ChemPLP scoring function) and Glide (in Extra Precision mode) offer superior performance[3],[1],[4]. GOLD's genetic algorithm is particularly adept at exploring the rotational degrees of freedom of the tetrahydro ring, while Glide's OPLS force field excels at balancing the hydrophobic packing of the tert-butyl group against the necessary H-bonding of the ketone[2].

Self-Validating Experimental Protocol

A reliable docking model cannot exist in isolation; it must be a self-validating system. The following protocol ensures that any predicted binding mode for 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is mathematically and thermodynamically justifiable.

G A Ligand Preparation (3D Conformer & Charge) C Docking Algorithms (Vina, Glide, GOLD) A->C B Target Preparation (Protonation & Grid Box) B->C D Pose Evaluation (RMSD < 2.0 Å) C->D E Virtual Screening Validation (ROC-AUC with Decoys) D->E

Self-validating computational docking workflow for pose and screening accuracy.

Step-by-Step Methodology

Step 1: Ligand Preparation and Charge Assignment

  • Generate the 3D conformer of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one.

  • Assign protonation states at a physiological pH of 7.4.

  • Calculate partial charges using the AM1-BCC method or the OPLS3e force field. Causality: The ketone oxygen is a critical H-bond acceptor. Incorrect partial charge assignment will drastically alter the predicted electrostatic interactions with the target's backbone amides, leading to inverted or detached poses.

Step 2: Target Protein Preparation

  • Retrieve a high-resolution X-ray crystal structure of the target protein from the PDB.

  • Strip bulk water molecules, but retain any structural waters that mediate hydrogen bonds to the indazole core.

  • Define the docking grid box with a 10 Å radius centered around the native ligand's binding site[2]. Causality: A restricted grid box will artificially force the bulky tert-butyl group into steric clashes. A 10 Å radius ensures the sampling algorithm has sufficient spatial freedom to translate and rotate the scaffold to find the global energy minimum.

Step 3: Cross-Docking Validation (Pose Prediction)

  • Dock the prepared ligand back into the binding site using Vina, Glide, and GOLD.

  • Extract the top-scoring pose from each software.

  • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the native crystallographic pose. Validation Criterion: The system is validated only if the RMSD is ≤ 2.0 Å[5]. If Vina fails this metric due to tert-butyl clashes, switch to GOLD or Glide.

Step 4: Decoy Screening (ROC-AUC Validation)

  • Seed the target molecule and 50 known active analogs into a database of 2,500 property-matched decoys (e.g., generated via the DUD-E server)[2].

  • Perform a virtual screen using the validated docking parameters.

  • Plot the Receiver Operating Characteristic (ROC) curve and calculate the Area Under the Curve (AUC). Causality: A high ROC-AUC (>0.75) confirms that the scoring function is not just memorizing a pose, but can thermodynamically distinguish the specific binding features of the indazole-4-one scaffold from the random hydrophobic packing of inactive decoys.

Conclusion

When validating computational models for 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one, the selection of docking software fundamentally dictates the integrity of the results. For projects where accuracy is paramount and computational resources are available, Schrödinger Glide (XP) and CCDC GOLD are the authoritative choices due to their sophisticated handling of steric bulk and structural flexibility[3],[4]. AutoDock Vina remains a highly efficient tool for massive library screening but requires rigorous post-docking minimization to resolve the inevitable steric clashes introduced by the tert-butyl moiety[1],[4]. By implementing the self-validating protocol outlined above, researchers can ensure their computational predictions translate reliably into experimental success.

References

  • Quick Comparison of Molecular Docking Programs. YouTube.3

  • Molecular Docking Software and Tools. Creative Proteomics. 1

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. 5

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. 2

  • Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems? ResearchGate. 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

This document provides essential procedural guidance for the safe handling and disposal of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. As a specialized heterocyclic compound likely utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one. As a specialized heterocyclic compound likely utilized in medicinal chemistry and drug discovery, adherence to stringent safety protocols is paramount to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety principles and regulatory awareness.

Hazard Assessment and Profile

A specific Safety Data Sheet (SDS) for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is not broadly available. Therefore, a conservative hazard assessment must be conducted based on the known profiles of structurally analogous compounds. The core structure, 1,5,6,7-Tetrahydro-4H-indazol-4-one, is classified as acutely toxic if swallowed. Furthermore, the related parent heterocycle, 4,5,6,7-Tetrahydro-1H-indazole, is known to cause skin and serious eye irritation.[1][2]

Based on this analysis, we will operate under the assumption that 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one presents similar hazards.

Projected Hazard Profile

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) alt text Warning H302: Harmful if swallowed.
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2) alt text Warning H319: Causes serious eye irritation.[1][2]

Disclaimer: This profile is predictive. Always consult the supplier-specific SDS if available and handle the compound with caution as if it were fully hazardous.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all handling and disposal preparations must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and protects the user from inhaling potentially harmful dust or aerosols.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling pure compound or preparing waste.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: Not typically required when working in a functional fume hood. If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.

Step-by-Step Disposal Protocol

Disposal of chemical waste is strictly regulated. All procedures must comply with local, state, and federal laws.[3] The following protocol provides a self-validating system for the safe segregation and disposal of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one waste.

Step 1: Waste Segregation Proper segregation is the most critical step in preventing hazardous chemical reactions.[4]

  • Action: Designate a waste stream for "Non-Halogenated Solid Organic Waste."

  • Causality: This compound is a solid organic chemical that does not contain halogens. Co-mingling it with incompatible waste, such as strong oxidizing agents or acids, could lead to exothermic reactions or the release of toxic gases.[3]

Step 2: Container Selection and Labeling The integrity of the waste container is essential for safe storage and transport.[3][4]

  • Action: Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and compatible with the waste.[3][4]

  • Labeling: As soon as the first particle of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5] The label must clearly state:

    • The words "Hazardous Waste"

    • Full Chemical Name: "1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one"

    • Accumulation Start Date

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Your Name, Lab, and Contact Information

Step 3: Waste Accumulation Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]

  • Action: Place the labeled waste container in a secondary containment bin within your fume hood or a designated cabinet.

  • Procedure:

    • Add waste (unwanted pure compound, reaction byproducts) to the container.

    • Add any contaminated disposable materials, such as weighing papers, gloves, or pipette tips, to the same container.

    • Securely close the container lid immediately after adding waste. It is a regulatory violation to leave a hazardous waste container open. [4][5]

Step 4: Decontamination and Empty Container Disposal An "empty" container that held this compound is not truly empty and must be treated as hazardous waste until properly decontaminated.

  • Action: Perform a triple rinse of the original reagent bottle.[5]

  • Procedure:

    • Select a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate).

    • Add a small amount of the solvent to the container (approx. 10% of the container's volume), close the lid, and rinse thoroughly.

    • Pour the solvent rinsate into a designated "Non-Halogenated Liquid Waste" container.

    • Repeat this process two more times.

    • After the third rinse, allow the container to air-dry in the back of the fume hood.

    • Completely deface or remove the original label and mark the container as "Empty" before disposing of it in the appropriate glass or plastic recycling bin.[6]

Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to transport hazardous waste.[5]

  • Action: Once the waste container is full (do not overfill; leave at least 10% headspace), securely close the lid and fill in the "Date Full" on the waste tag.

  • Procedure: Submit a chemical waste collection request to your institution's EHS or Safety Office.[5] Store the sealed container in the SAA until it is collected by authorized personnel.

Spill Management Protocol

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

  • For a Small Spill (<100 mL or 100g within a fume hood):

    • Alert: Notify colleagues in the immediate area.

    • Contain: Use a universal spill absorbent pad or sand to cover the spill. Do not use combustible materials like paper towels on an unknown reactive compound.

    • Clean: Wearing your full PPE, gently sweep the absorbed material into a dustpan.

    • Dispose: Place all cleanup materials (absorbent, contaminated gloves, etc.) into your designated "Non-Halogenated Solid Organic Waste" container.

    • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Dispose of the wipes as hazardous waste.

  • For a Large Spill (>100 mL or 100g, or any spill outside a fume hood):

    • EVACUATE: Immediately alert everyone and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • NOTIFY: Call your institution's emergency EHS hotline and report the spill from a safe location. Do not attempt to clean it up yourself.

Visual Workflow and Summary

The following diagram illustrates the complete lifecycle for the proper disposal of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one.

G cluster_0 In-Lab Procedures cluster_1 Final Disposal A 1. Waste Generation (Unused Compound, Contaminated PPE) B 2. Segregate Waste (Non-Halogenated Solid Organic) A->B C 3. Select & Label Compatible Container B->C D 4. Accumulate in SAA (Keep Container Closed!) C->D F 6. Container Full (Date Label, Request Pickup) D->F E 5. Decontaminate Empty Bottles (Triple Rinse, Collect Rinsate) G 7. EHS Collection F->G Institutional Protocol H 8. Off-Site Disposal (Certified Vendor) G->H

Caption: Disposal workflow from generation to final EHS handoff.

Disposal Summary Table

ParameterGuidelineRationale
Waste Category Non-Halogenated Solid Organic WasteChemical structure lacks halogens. Prevents hazardous reactions.
Container Type HDPE or Glass, Wide-Mouth, Screw CapEnsures chemical compatibility and prevents leaks.[3][4]
Primary Storage Satellite Accumulation Area (SAA)Complies with regulations for point-of-generation waste storage.[3]
Secondary Containment Required (e.g., plastic bin)Prevents the spread of material in case of primary container failure.
Empty Container Triple Rinse; Collect Rinsate as Hazardous WasteEnsures no residual hazardous material enters the regular waste stream.[5]
Disposal Method EHS/Safety Office PickupEnsures compliant disposal via licensed hazardous waste vendors.[6]

References

  • Vertex AI Search, Safety Data Sheet.
  • ResearchGate, HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES.
  • NSTA, How to Properly Dispose Chemical Hazardous Waste. (2018, November 28).
  • Chemical Waste Disposal Guidelines.
  • Mandom Corporation, Safety Data Sheet. (2012, October 31).
  • Fisher Scientific, SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole. (2025, December 24).
  • Thermo Fisher Scientific, SAFETY DATA SHEET - 1H-Indazole. (2025, September 12).
  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste.
  • TCI Chemicals, SAFETY DATA SHEET - Benzo[cd]indol-2(1H)-one. (2025, February 24).
  • University of Otago, Laboratory chemical waste disposal guidelines.
  • PubChem, 4,5,6,7-tetrahydro-1H-indazole.
  • Sigma-Aldrich, 1,5,6,7-Tetrahydro-4H-indazol-4-one.

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Handling

Personal protective equipment for handling 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

As a Senior Application Scientist, I recognize that handling novel, highly functionalized chemical intermediates requires moving beyond basic safety compliance. You need a mechanistic understanding of the materials you a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized chemical intermediates requires moving beyond basic safety compliance. You need a mechanistic understanding of the materials you are working with.

The compound 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS: 2171225-13-9)[1] represents a specialized class of nitrogen-containing heterocycles. Indazoles are widely recognized as "privileged scaffolds" in medicinal chemistry due to their profound ability to interact with diverse biological targets, including kinases and central nervous system (CNS) receptors[2].

Because this molecule is designed for high biological affinity, accidental exposure is not merely a chemical hazard—it is an unintended pharmacological event. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this specific indazole derivative.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior:

  • Lipophilicity & Dermal Permeation: The addition of a tert-butyl group significantly increases the lipophilicity of the tetrahydro-indazole core. This structural modification enhances its ability to cross lipid bilayers (such as human skin), necessitating strict dermal barriers.

  • Aerosolization & Inhalation (STOT SE 3): Like many functionalized indazoles, this compound is typically handled as a fine crystalline powder. It is prone to static charge accumulation, which can cause the powder to aerosolize during transfer. Inhalation of these micro-particles can lead to acute respiratory tract irritation[3].

  • Ocular Toxicity (Eye Dam. 1 / Irrit. 2): Nitrogen-rich heterocycles can rapidly interact with ocular proteins, causing severe, sometimes irreversible, eye damage upon contact[4].

Operational PPE & Engineering Controls Matrix

Relying solely on Personal Protective Equipment (PPE) is a flawed strategy. Safety must be a self-validating system where engineering controls (primary) and PPE (secondary) work in tandem. Below is the quantitative PPE matrix required for handling this compound.

PPE CategorySpecification / StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves (EN 374)>0.11 mm thickness, >480 min breakthroughNitrile provides superior resistance to non-polar, lipophilic molecules compared to latex, preventing transdermal absorption.
Eye Protection Chemical Safety GogglesEN 166 / OSHA 29 CFR 1910.133Forms a complete seal to prevent airborne dust from binding to ocular proteins. Standard safety glasses are insufficient.
Respiratory Half-Mask RespiratorP3 / N95 Filter Efficiency (>99%)Required if weighing outside a hood. Captures aerosolized API dust, mitigating Specific Target Organ Toxicity (STOT SE 3) risks.
Body Protection Anti-Static Lab Coat100% Cotton or specialized blendSynthetic fibers generate static electricity, which can cause the dry indazole powder to leap from spatulas and aerosolize.
Engineering Fume Hood (Local Exhaust)Face velocity: 0.4 – 0.6 m/sCreates a negative pressure environment, ensuring any generated aerosols are drawn away from the operator's breathing zone.

Step-by-Step Experimental Handling Workflow

Every action in the laboratory must have a deliberate, scientifically sound reason. Follow this protocol to ensure absolute containment during experimental setup.

Step 1: Pre-Operational Validation

  • Action: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.

  • Causality: This validates that your primary engineering control is active before the chemical container is opened.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the PPE outlined in the matrix above. Use a static-eliminating gun (Zerostat) or an anti-static mat inside the fume hood.

  • Causality: Neutralizing the electrostatic environment prevents the tert-butyl indazole powder from repelling off surfaces and becoming airborne.

Step 3: Weighing and Transfer

  • Action: Use a grounded, stainless-steel spatula and an anti-static weigh boat. Do not use plastic spatulas.

  • Causality: Plastic tools accumulate static charge. Stainless steel provides a conductive path to ground, keeping the powder consolidated.

Step 4: Solvent Addition & Dissolution

  • Action: Add your reaction solvent (e.g., DCM, DMF, or DMSO) directly to the weigh boat or flask inside the hood to dissolve the compound before moving it.

  • Causality: Once the compound is in solution, the risk of aerosolization drops to zero. You have successfully transitioned the physical state of the hazard to a more manageable form.

Spill Containment and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required. Do not use water to flush the spill, as water will not dissolve this lipophilic compound and will only spread the contamination[5].

Workflow N1 Pre-Operational Check Fume Hood & PPE N2 Weighing & Transfer (Anti-Static Tools) N1->N2 N3 Reaction Setup (Inert Atmosphere) N2->N3 N4 Spill Detected? N3->N4 N5 Containment (Damp Sweep, No Water) N4->N5 Yes N7 Protocol Complete N4->N7 No N6 Hazardous Waste (Incineration) N5->N6 N6->N7

Figure 1: Standard operating workflow and spill response logic for indazole derivative handling.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API) intermediate. Instead, cover the spill with a damp absorbent pad (using a compatible organic solvent like ethanol or isopropanol, not water) to suppress dust formation[6].

  • Collect: Use a non-sparking shovel or scoop to transfer the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface with an ethanol/water mixture and soap to remove residual lipophilic traces.

Disposal Operations:

  • Classification: Waste containing 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one must be classified as hazardous chemical waste.

  • Routing: Do not empty into laboratory drains or municipal sewers[5]. The compound must be routed to an authorized waste management facility equipped with an afterburner and a flue gas scrubber for high-temperature incineration[3].

References

  • ChemSrc. "CAS#: 2171225-13-9 | 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one." ChemSrc Database. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid." Fisher Scientific. Available at:[Link]

  • National Institutes of Health (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PubMed Central (PMC). Available at:[Link]

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